Human PD-L1 inhibitor II
Description
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Structure
2D Structure
Properties
Molecular Formula |
C103H151N25O30 |
|---|---|
Molecular Weight |
2219.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C103H151N25O30/c1-54(2)44-73(94(149)116-68(25-17-43-111-103(109)110)89(144)117-69(34-37-82(133)134)91(146)115-66(22-11-14-40-104)88(143)113-56(5)86(141)114-67(23-12-15-41-105)90(145)124-75(47-58-26-30-61(130)31-27-58)96(151)120-72(102(157)158)24-13-16-42-106)122-93(148)71(36-39-84(137)138)118-92(147)70(35-38-83(135)136)119-95(150)74(45-55(3)4)123-101(156)80(53-129)128-97(152)76(48-59-28-32-62(131)33-29-59)125-100(155)79(51-85(139)140)127-98(153)77(49-60-52-112-65-21-10-9-20-63(60)65)126-99(154)78(50-81(108)132)121-87(142)64(107)46-57-18-7-6-8-19-57/h6-10,18-21,26-33,52,54-56,64,66-80,112,129-131H,11-17,22-25,34-51,53,104-107H2,1-5H3,(H2,108,132)(H,113,143)(H,114,141)(H,115,146)(H,116,149)(H,117,144)(H,118,147)(H,119,150)(H,120,151)(H,121,142)(H,122,148)(H,123,156)(H,124,145)(H,125,155)(H,126,154)(H,127,153)(H,128,152)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,157,158)(H4,109,110,111)/t56-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
InChI Key |
XXXUQIQFHGYPLZ-OHLZCOAGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Efficacy of PD-L1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard in vitro assays used to characterize the efficacy of Programmed Death-Ligand 1 (PD-L1) inhibitors. While specific quantitative data for a peptide-based molecule designated as "Human PD-L1 inhibitor II" is not publicly available, this document details the established methodologies and presents illustrative data from studies on other PD-L1 inhibitors to serve as a practical reference for researchers in the field of immuno-oncology.
Introduction to PD-1/PD-L1 Inhibition
The interaction between the programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells and other immune cells, is a critical immune checkpoint pathway.[1] Tumor cells exploit this pathway to suppress T cell activity and evade immune surveillance.[2] Inhibitors of the PD-1/PD-L1 interaction can block this immunosuppressive signal, thereby restoring T cell-mediated anti-tumor immunity.[3] These inhibitors can be monoclonal antibodies, small molecules, or peptide-based agents.[4][5]
Key In Vitro Efficacy Assays
A robust in vitro characterization of a PD-L1 inhibitor is crucial for its preclinical development. The following assays are fundamental for determining the binding characteristics and functional activity of these inhibitors.
Binding Affinity Assays
These assays quantify the binding strength of the inhibitor to its target, PD-L1, or its ability to block the PD-1/PD-L1 interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA is a common method to assess the ability of an inhibitor to block the binding of PD-1 to PD-L1. In this assay, a known amount of labeled PD-1 is competed with the inhibitor for binding to immobilized PD-L1. The concentration of the inhibitor that causes a 50% reduction in the signal (IC50) is a measure of its potency.[6]
Cell-Based Reporter Assays
These assays utilize engineered cell lines to measure the functional consequence of PD-1/PD-L1 blockade in a controlled cellular environment.
-
NFAT-Luciferase Reporter Assay: This assay employs Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[7] Co-culture with cells expressing PD-L1 and a T-cell receptor (TCR) activator leads to PD-1-mediated suppression of TCR signaling and thus, a low luciferase signal. An effective PD-L1 inhibitor will block the PD-1/PD-L1 interaction, restore TCR signaling, and result in a dose-dependent increase in luciferase activity.[7]
T-Cell Activation and Functional Assays
These assays use primary immune cells to evaluate the ability of a PD-L1 inhibitor to enhance T-cell responses in a more physiologically relevant setting.
-
Mixed Lymphocyte Reaction (MLR) Assay: The MLR assay assesses the proliferation of T cells in response to allogeneic antigen-presenting cells (APCs). The presence of PD-L1 on APCs can suppress this T-cell proliferation. A PD-L1 inhibitor is expected to restore T-cell proliferation in a dose-dependent manner.
-
Cytokine Release Assays: Activated T cells release pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). The blockade of the PD-1/PD-L1 pathway enhances the production of these cytokines. The levels of secreted cytokines in the supernatant of co-cultures of T cells and tumor cells can be quantified by ELISA or multiplex bead-based assays.[8]
Data Presentation
The following tables summarize illustrative quantitative data for hypothetical and published PD-L1 inhibitors, demonstrating the typical outputs of the described in vitro assays.
Table 1: Illustrative Binding Affinity and Potency of PD-L1 Inhibitors
| Inhibitor | Type | Target | Assay | Parameter | Value | Reference |
| Peptide Ar5Y_4 | Peptide | PD-1 | SPR | KD | 1.38 µM | [9] |
| BMS-202 | Small Molecule | PD-L1 | IC50 | 18 nM | [10] | |
| PPL-C | Peptide | PD-L1 | Binding Rate | 0.75 µM | [11] | |
| Anidulafungin | Small Molecule | PD-L1 | BLI | KD | 76.9 μM | [12] |
Table 2: Illustrative Functional Activity of PD-L1 Inhibitors in Cell-Based Assays
| Inhibitor | Assay | Cell Line(s) | Parameter | Value | Reference |
| CLP002 | T-cell Proliferation | Jurkat & DU-145 | Restoration of Proliferation | Significant | [4] |
| mL7N | T-cell Proliferation | Co-culture | EC50 | < 10 µM | [13] |
| Anti-PD-L1 Ab | Cytokine Release (IL-2) | LN-229 & PBMCs | Fold Increase | Dose-dependent | [8] |
| Anti-PD-L1 Ab | Cytokine Release (IFN-γ) | LN-229 & PBMCs | Fold Increase | Dose-dependent | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization: Recombinant human PD-L1 protein is immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A series of concentrations of the PD-L1 inhibitor are injected over the sensor surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[9]
NFAT-Luciferase Reporter Assay Protocol
-
Cell Seeding: PD-L1 expressing cells (e.g., CHO-K1) are seeded in a 96-well plate and allowed to adhere.
-
Inhibitor Addition: Serial dilutions of the PD-L1 inhibitor are added to the wells.
-
Co-culture: PD-1/NFAT-luciferase Jurkat T cells and a TCR activator are added to the wells.
-
Incubation: The co-culture is incubated for 6-8 hours.
-
Luminescence Measurement: A luciferase substrate is added, and the luminescence is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.[7]
Cytokine Release Assay (T-cell/Tumor Cell Co-culture) Protocol
-
Cell Seeding: Tumor cells expressing PD-L1 are seeded in a 96-well plate.
-
Inhibitor Addition: Serial dilutions of the PD-L1 inhibitor are added to the wells.
-
Co-culture: Activated human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells are added to the wells.
-
Incubation: The co-culture is incubated for 48-72 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of IFN-γ and/or IL-2 in the supernatant is measured by ELISA.
-
Data Analysis: The EC50 value for cytokine release induction is determined from the dose-response curve.[8]
Visualizations
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating PD-L1 inhibitors in vitro.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
Caption: In Vitro Efficacy Testing Workflow for PD-L1 Inhibitors.
References
- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. intellicyt.com [intellicyt.com]
- 9. oncotarget.com [oncotarget.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice [mdpi.com]
Human PD-L1 Inhibitor II: A Technical Overview of its Role in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of a representative peptide-based inhibitor of the human programmed death-ligand 1 (PD-L1), herein referred to as "Human PD-L1 Inhibitor II." The document elucidates the mechanism of action by which this inhibitor disrupts the PD-1/PD-L1 immune checkpoint, leading to the restoration of T-cell activation. Detailed experimental protocols for key in vitro assays are provided to enable researchers to evaluate the efficacy of similar compounds. Quantitative data from various studies on peptide and small-molecule PD-L1 inhibitors are summarized to offer a comparative perspective on potency. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the inhibitor's function and evaluation.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The interaction between the programmed cell death protein 1 (PD-1), a receptor expressed on activated T-cells, and its ligand, PD-L1, expressed on various cells including many cancer cells, is a critical immune checkpoint.[1][2] This interaction delivers an inhibitory signal to the T-cell, leading to a state of exhaustion characterized by reduced proliferation, decreased cytokine production, and diminished cytotoxic activity.[2][3] Tumor cells frequently exploit this pathway to evade immune surveillance.[4] Consequently, blocking the PD-1/PD-L1 interaction with inhibitory molecules is a clinically validated strategy in cancer immunotherapy to reactivate anti-tumor T-cell responses.[3][5]
This compound is a peptide-based molecule designed to specifically bind to human PD-L1, thereby preventing its engagement with the PD-1 receptor on T-cells. This competitive inhibition is intended to restore T-cell effector functions within the tumor microenvironment.
Mechanism of Action
This compound functions by physically obstructing the binding interface between PD-1 and PD-L1. By binding to PD-L1, the inhibitor prevents the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic tail of PD-1, which would otherwise inhibit proximal T-cell receptor (TCR) signaling.[6][7] The blockade of this interaction leads to the disinhibition of T-cell functionality.[7] This restores downstream signaling pathways crucial for T-cell activation, including the PI3K/Akt and Ras/MEK/Erk pathways, ultimately promoting T-cell proliferation, survival, and the production of key effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[6]
Quantitative Data Presentation
The efficacy of PD-L1 inhibitors can be quantified through various in vitro assays. The following tables summarize typical performance metrics for peptide-based and small-molecule inhibitors of the PD-1/PD-L1 interaction, providing a benchmark for evaluating "this compound".
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Inhibitor Type | Compound Example | Target | Assay | IC50 / KD | Reference |
| Peptide | TPP-1 | PD-L1 | ELISA-based | KD: 95 nM | [8] |
| Peptide | PPL-C | PD-L1 | Not Specified | Binding Rate: 0.75 µM | [5][9] |
| Small Molecule | BMS-202 | PD-L1 | HTRF | IC50: 18 nM | [10] |
| Small Molecule | INCB086550 | PD-L1 | HTRF | EC50: 3.67 nM | [11] |
| Small Molecule | Evixapodlin | PD-L1 | HTRF | EC50: 13.02 nM | [11] |
| Small Molecule | Anidulafungin | PD-L1 | Bio-layer Interferometry | KD: 76.9 µM | [12] |
IC50: Half-maximal inhibitory concentration; KD: Dissociation constant; HTRF: Homogeneous Time-Resolved Fluorescence.
Table 2: Functional T-Cell Activation Data
| Inhibitor Type | Assay | Cell System | Readout | Result | Reference |
| Peptide | T-Cell Co-culture | PBMCs + Tumor Cells | IFN-γ Secretion | Significant increase in IFN-γ production | [13][14] |
| Peptide | T-Cell Co-culture | CD8+ T-cells + 4T1 cells | T-cell Proliferation | 2.35-fold increase compared to control | [15] |
| Small Molecule | T-Cell Co-culture | PBMCs + Autologous Tumor Cells | IFN-γ & CD107a expression in CD8+ T-cells | Dose-dependent increase in IFN-γ and CD107a | [16][17] |
| Small Molecule | Mixed Lymphocyte Reaction | Allogeneic PBMCs | IFN-γ Secretion | Induction of IFN-γ secretion | [18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of a PD-L1 inhibitor's effect on T-cell activation.
T-Cell/APC Co-Culture Assay for Cytokine Release
This assay measures the ability of a PD-L1 inhibitor to restore cytokine production by T-cells that are suppressed by PD-L1-expressing cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
PD-L1-expressing target cells (e.g., a cancer cell line like MDA-MB-231, or CHO cells engineered to express human PD-L1 and a TCR activator).[17][19]
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or a superantigen like Staphylococcal Enterotoxin B (SEB)).[20]
-
This compound.
-
Complete RPMI-1640 medium.
-
IFN-γ ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Target Cell Preparation: Seed the PD-L1-expressing target cells in a 96-well plate. To enhance PD-L1 expression, cells can be pre-treated with IFN-γ (e.g., 200 ng/mL) for 18-24 hours prior to the co-culture.[16][17]
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup:
-
Wash the target cell plate to remove IFN-γ.
-
Add PBMCs to the wells containing the target cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Add T-cell activation stimuli (e.g., anti-CD28 antibody if the target cells provide TCR stimulation).[16]
-
Add serial dilutions of this compound to the appropriate wells. Include vehicle-only and positive control (e.g., an anti-PD-L1 antibody) wells.
-
-
Incubation: Co-culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[16]
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
T-Cell Proliferation Assay
This assay quantifies the ability of a PD-L1 inhibitor to restore the proliferative capacity of T-cells.
Materials:
-
Same as in 4.1.
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
Flow cytometer.
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8).
Procedure:
-
PBMC Labeling:
-
Isolate PBMCs as described previously.
-
Label the PBMCs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation.
-
-
Co-culture Setup: Set up the co-culture as described in steps 1-3 of protocol 4.1, using the dye-labeled PBMCs.
-
Incubation: Co-culture the cells for 3-5 days to allow for multiple rounds of cell division.
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ or CD8+ T-cell populations and examining the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division.
-
Conclusion
This compound represents a promising class of peptide-based therapeutics designed to overcome tumor-mediated immune suppression. By effectively blocking the PD-1/PD-L1 interaction, these inhibitors can reinvigorate exhausted T-cells, leading to enhanced proliferation and cytokine production, key components of a robust anti-tumor immune response. The experimental protocols and comparative data presented in this guide provide a framework for the preclinical evaluation of such inhibitors, facilitating the development of novel immunotherapies. The continued investigation into small-molecule and peptide-based PD-L1 inhibitors holds the potential to yield new therapeutic options with distinct pharmacological profiles compared to monoclonal antibodies.
References
- 1. mdpi.com [mdpi.com]
- 2. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Anti-PD-L1 peptide-conjugated prodrug nanoparticles for targeted cancer immunotherapy combining PD-L1 blockade with immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles [mdpi.com]
- 19. research.setu.ie [research.setu.ie]
- 20. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Human PD-L1 Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are pivotal immune checkpoint proteins that regulate T-cell activation and immune tolerance.[1] In the tumor microenvironment, cancer cells frequently overexpress PD-L1 to engage with PD-1 on activated T cells, leading to T-cell exhaustion and evasion of the host's anti-tumor immune response.[2] The blockade of this PD-1/PD-L1 interaction has emerged as a cornerstone of modern cancer immunotherapy, with monoclonal antibodies demonstrating significant clinical success.[2] However, antibody-based therapies are associated with challenges such as high production costs, potential immunogenicity, and poor tissue penetration.[3] This has spurred the development of alternative therapeutic modalities, including peptide-based inhibitors, which offer the potential for lower cost, reduced immunogenicity, and improved tumor penetration.[4][5]
This technical guide details the discovery and development of "Human PD-L1 Inhibitor II," a peptide-based inhibitor designed to block the human PD-1/PD-L1 interaction. This peptide, identified in the scientific literature as Ar5Y_2, was developed through a computational de novo design approach.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Ar5Y_2) and a closely related, more potent peptide, Ar5Y_4, from the same study for comparative purposes.
| Peptide Information | |
| Identifier | This compound (Ar5Y_2) |
| Sequence | FNWDYSLEELREKAKYK |
| Molecular Weight ( g/mol ) | 2219.56 |
| Purity (%) | 97.45 |
| Binding Affinity to Human PD-1 (SPR) | |
| Peptide | K D (μM) |
| This compound (Ar5Y_2) | 4.41 ± 0.99 |
| Ar5Y_4 | 1.38 ± 0.39 |
| Human PD-L1 (for comparison) | 1.15 ± 0.11 |
Experimental Protocols
Surface Plasmon Resonance (SPR) Based Binding Assay
This protocol outlines the methodology used to determine the binding affinity of peptide inhibitors to human PD-1.
Materials:
-
Biacore T200 instrument
-
CM5 sensor chip
-
Human PD-1 recombinant protein
-
Human PD-L1 recombinant protein (for control)
-
Peptide inhibitors (e.g., this compound)
-
Amine coupling kit (EDC, NHS)
-
HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Glycine-HCl (pH 2.5) for regeneration
Procedure:
-
Immobilization of Human PD-1: Human PD-1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The surface is activated with a mixture of EDC and NHS. Human PD-1 is then injected over the activated surface. Finally, the surface is deactivated with ethanolamine.
-
Binding Analysis: A series of concentrations of the peptide inhibitor (analyte) are prepared in HBS-EP+ buffer. The analyte is injected over the immobilized PD-1 surface at a constant flow rate. The association and dissociation phases are monitored in real-time.
-
Regeneration: The sensor surface is regenerated between analyte injections using a pulse of Glycine-HCl (pH 2.5) to remove the bound peptide.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-Based T-cell Activation Assay
This assay is designed to evaluate the ability of the peptide inhibitor to restore the function of T-cells suppressed by PD-L1-expressing cancer cells.
Materials:
-
Jurkat T-cells (expressing PD-1)
-
HCT116 cells (colon cancer cell line expressing PD-L1)
-
Peptide inhibitors
-
RPMI-1640 medium supplemented with 10% FBS
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Jurkat and HCT116 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Co-culture Setup: HCT116 cells are seeded in a 96-well plate and allowed to adhere. Jurkat T-cells are then added to the wells containing the HCT116 cells.
-
Inhibitor Treatment: The peptide inhibitor is added to the co-culture at various concentrations.
-
Incubation: The co-culture is incubated for a period of time (e.g., 24-48 hours) to allow for T-cell activation and cytokine secretion.
-
IL-2 Measurement: The cell culture supernatant is collected, and the concentration of human IL-2 is quantified using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of IL-2 produced in the presence of the inhibitor is compared to the amount produced in the absence of the inhibitor to determine the extent of T-cell function restoration.
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: Mechanism of PD-1/PD-L1 mediated immune suppression and its blockade by a peptide inhibitor.
Experimental Workflow for Inhibitor Screening
Caption: A generalized workflow for the discovery and development of peptide-based PD-1/PD-L1 inhibitors.
Logical Relationship of PD-1/PD-L1 Inhibition
Caption: Logical flow from PD-1/PD-L1 interaction to immune escape and its reversal by an inhibitor.
References
- 1. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of peptide inhibitors targeting human programmed death 1 (PD-1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of peptide inhibitors targeting human programmed death 1 (PD-1) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Specificity of a Human PD-L1 Inhibitor
This technical guide provides a comprehensive overview of the methodologies used to characterize the specificity of a representative human Programmed Death-Ligand 1 (PD-L1) inhibitor. The intended audience for this document includes researchers, scientists, and professionals involved in drug development. This guide details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the underlying biological and experimental processes.
Introduction to PD-L1 Inhibition
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system.[1][2] Under normal physiological conditions, the interaction of PD-L1 with its receptor, Programmed Death-1 (PD-1), on activated T cells, B cells, and myeloid cells, serves to maintain self-tolerance and modulate the duration and amplitude of immune responses.[1][3] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface, leading to the inhibition of tumor-infiltrating T cells.[4][5][6]
The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.[2][6] These inhibitors can be monoclonal antibodies or small molecules that restore the immune system's ability to recognize and eliminate cancer cells.[7][8] A thorough characterization of the specificity of these inhibitors is paramount to ensure their efficacy and safety. This involves quantifying their binding affinity to human PD-L1, assessing their cross-reactivity with other related and unrelated proteins, and determining their functional effects in cellular contexts.
Quantitative Assessment of Binding Affinity and Specificity
The binding characteristics of a human PD-L1 inhibitor are critical determinants of its potency and potential for off-target effects. Various biophysical and immunological assays are employed to quantify these parameters.
Table 1: Binding Affinity and Kinetics of a Representative Human PD-L1 Inhibitor
| Parameter | Method | Value |
| Binding Affinity (KD) | ||
| Human PD-L1 | Surface Plasmon Resonance (SPR) | 5.7 x 10-9 M[9] |
| Murine PD-L1 | Surface Plasmon Resonance (SPR) | No significant binding |
| Human PD-L2 | Surface Plasmon Resonance (SPR) | No significant binding |
| Inhibitory Potency (IC50) | ||
| PD-1/PD-L1 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) | 1.4 nM[7] |
| PD-1/PD-L1 Interaction | Cell-Based Assay | 276 nM[7] |
Table 2: Cross-Reactivity Profile
| Protein | Family | Method | Result |
| Human PD-1 | Immune Checkpoint | ELISA | No Binding |
| Human PD-L2 | B7 Family | ELISA | No Binding[10] |
| Human CTLA-4 | Immune Checkpoint | ELISA | No Binding |
| Human B7-1 (CD80) | B7 Family | ELISA | No Binding |
| Human B7-2 (CD86) | B7 Family | ELISA | No Binding |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of an inhibitor's specificity.
ELISA is a plate-based assay used to detect and quantify the binding of the inhibitor to its target and other proteins.
-
Principle: Recombinant human PD-L1 is immobilized on a microplate. The test inhibitor is added, followed by a detection antibody. The signal generated is proportional to the amount of inhibitor bound.
-
Protocol:
-
Coat a 96-well microplate with 200 ng/well of human PD-L1 and incubate overnight at 4°C.[9]
-
Wash the plate and block with a suitable blocking buffer for 1.5 hours at room temperature.[9]
-
Add serial dilutions of the test inhibitor (e.g., from 0.1 nM to 1 µM) and incubate for 1 hour at room temperature.[9]
-
For competitive binding, add a constant concentration of biotinylated human PD-1 to all wells and incubate for 1 hour.[9]
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.[9]
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) of the inhibitor.[7]
-
Principle: The inhibitor is immobilized on a sensor chip. A solution containing the analyte (e.g., human PD-L1) flows over the chip, and the change in the refractive index at the surface is measured, which is proportional to the mass of analyte bound.
-
Protocol:
-
Immobilize the human PD-L1 inhibitor on a sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of recombinant human PD-L1 (e.g., 0.1 nM to 100 nM) over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a low pH buffer.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]
-
Cell-based assays are crucial for determining the functional consequences of inhibitor binding in a more physiologically relevant context.
-
Principle: This assay utilizes two cell lines: an effector cell line (e.g., Jurkat T cells) engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT), and a target cell line engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[11][12] When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent reporter gene expression. An effective PD-L1 inhibitor will block this interaction and restore reporter gene activity.[12]
-
Protocol:
-
Seed the target cells (expressing PD-L1 and TCR activator) in a 96-well plate and incubate overnight.[13]
-
Add serial dilutions of the human PD-L1 inhibitor to the target cells and incubate for 15-30 minutes.[13]
-
Add the PD-1 effector cells (e.g., PD-1/NFAT Reporter Jurkat cells) to the wells.[13]
-
Add a luciferase substrate reagent and measure the luminescence using a plate reader.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the rationale behind the chosen assays.
Figure 1: PD-1/PD-L1 Signaling Pathway.
Figure 2: ELISA Experimental Workflow.
References
- 1. assaygenie.com [assaygenie.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 5. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
- 6. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 7. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Human PD-L1 Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Human PD-L1 Inhibitor II, a peptide-based molecule that blocks the interaction between human PD-1 and its ligand PD-L1.[1] This interaction is a crucial immune checkpoint that cancer cells often exploit to evade the immune system.[2][3][4][5] By inhibiting this pathway, T-cell-mediated anti-tumor immune responses can be restored.[2][4][5][6]
The following protocols describe common in vitro assays used to evaluate the potency and mechanism of action of PD-L1 inhibitors. These include a reporter gene assay for screening and potency determination, a T-cell activation assay to measure the functional outcome of PD-L1 blockade, and a cytotoxicity assay to assess the enhancement of tumor cell killing.
PD-1/PD-L1 Signaling Pathway
The binding of Programmed Death-Ligand 1 (PD-L1) on tumor cells to the Programmed Death-1 (PD-1) receptor on activated T-cells leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance.[2][3][4][5] this compound is designed to disrupt this interaction, thereby restoring the T-cell's ability to recognize and eliminate tumor cells.[4]
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from the described assays for a hypothetical PD-L1 inhibitor.
Table 1: Potency of this compound in PD-1/PD-L1 Blockade Reporter Assay
| Compound | Target | Assay Type | Readout | IC50 (nM) |
| This compound | Human PD-L1 | Reporter Gene | Luminescence | 15.2 |
| Control Antibody (e.g., Atezolizumab) | Human PD-L1 | Reporter Gene | Luminescence | 5.8 |
Table 2: Functional Activity of this compound in T-Cell Activation Assay
| Treatment | Concentration (nM) | IFN-γ Release (pg/mL) | CD8+ T-Cell Proliferation (%) |
| Untreated Co-culture | - | 150 ± 25 | 10 ± 2 |
| This compound | 10 | 450 ± 50 | 35 ± 5 |
| This compound | 100 | 800 ± 75 | 60 ± 8 |
| Isotype Control | 100 | 160 ± 30 | 12 ± 3 |
Table 3: Enhancement of Tumor Cell Cytotoxicity by this compound
| Effector:Target Ratio | Treatment | Concentration (nM) | % Specific Lysis |
| 10:1 | Untreated | - | 20 ± 4 |
| 10:1 | This compound | 100 | 55 ± 6 |
| 10:1 | Isotype Control | 100 | 22 ± 5 |
| 5:1 | Untreated | - | 12 ± 3 |
| 5:1 | This compound | 100 | 38 ± 5 |
| 5:1 | Isotype Control | 100 | 14 ± 4 |
Experimental Protocols
PD-1/PD-L1 Blockade Reporter Gene Assay
This assay provides a rapid and sensitive method for screening and determining the potency of PD-L1 inhibitors.[7][8] It utilizes engineered cell lines to measure the inhibition of the PD-1/PD-L1 interaction through a reporter gene, typically luciferase.[2][7][8][9]
Caption: Workflow for the PD-1/PD-L1 blockade reporter gene assay.
Materials:
-
PD-L1 expressing CHO-K1 cells
-
PD-1/NFAT-luciferase Jurkat T-cells
-
Assay medium: RPMI 1640 with 10% FBS
-
This compound
-
Control inhibitor (e.g., anti-PD-L1 antibody)
-
White, clear-bottom 96-well assay plates
-
Luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed PD-L1 expressing CHO-K1 cells at a density of 20,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the control inhibitor in assay medium.
-
Remove the culture medium from the CHO-K1 cells and add 50 µL of the diluted inhibitors to the respective wells.
-
Add 50 µL of PD-1/NFAT-luciferase Jurkat T-cells (200,000 cells/mL) to each well.
-
Co-culture the cells for 6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 100 µL of the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
T-Cell Activation Assay (IFN-γ Release)
This assay evaluates the functional consequence of blocking the PD-1/PD-L1 pathway by measuring the enhancement of T-cell activation, which can be quantified by the release of cytokines such as Interferon-gamma (IFN-γ).[10][11]
Caption: Workflow for the T-cell activation assay measuring IFN-γ release.
Materials:
-
PD-L1 positive tumor cell line (e.g., NCI-H2228)[10]
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Complete RPMI 1640 medium
-
This compound
-
Isotype control
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
Protocol:
-
Seed the PD-L1 positive tumor cells at 2 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate PBMCs with anti-CD3/anti-CD28 beads or phytohemagglutinin (PHA) for 48-72 hours.
-
Remove the medium from the tumor cells and add fresh medium containing serial dilutions of this compound or the isotype control.
-
Add the pre-activated PBMCs to the tumor cells at an effector-to-target (E:T) ratio of 10:1.
-
Co-culture for 72 hours at 37°C and 5% CO2.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's protocol.
Cytotoxicity Assay
This assay determines the ability of an inhibitor to enhance the killing of tumor cells by immune cells.[11][12] The cytotoxic activity is often measured by the release of lactate dehydrogenase (LDH) from lysed tumor cells or through live-cell imaging.[10][12]
Materials:
-
PD-L1 positive tumor cell line (target cells)
-
PBMCs or isolated T-cells (effector cells)
-
This compound
-
Isotype control
-
LDH cytotoxicity detection kit or live-cell imaging system
-
96-well plates
Protocol:
-
Prepare target cells (PD-L1+ tumor cells) and effector cells (activated PBMCs or T-cells).
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of this compound or isotype control to the target cells.
-
Add effector cells at various E:T ratios (e.g., 10:1, 5:1).
-
Include control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells lysed with a lysis buffer).
-
Incubate the co-culture for 4-24 hours.
-
If using an LDH assay, centrifuge the plate and transfer the supernatant to a new plate. Add the LDH reaction mixture and measure the absorbance according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
If using live-cell imaging, monitor the reduction in viable tumor cells over time.[10]
References
- 1. innopep.com [innopep.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 7. amsbio.com [amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 12. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Human PD-L1 Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein, is often overexpressed by cancer cells to evade immune surveillance.[1] By binding to the PD-1 receptor on T cells, PD-L1 triggers an inhibitory signal that suppresses T cell activation and proliferation.[2][3] Small molecule inhibitors targeting the PD-1/PD-L1 pathway are a promising class of cancer therapeutics.[4] "Human PD-L1 inhibitor II" is a peptide-based molecule designed to bind to human PD-1 and disrupt the PD-1/PD-L1 interaction, thereby restoring T cell-mediated anti-tumor immunity.[5] This document provides a detailed protocol for utilizing flow cytometry to assess the effects of this compound on PD-L1 expression in treated cells. Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of single cells in a heterogeneous population.[6][7]
Experimental Principles
This protocol outlines the treatment of a target cell line with "this compound" followed by fluorescent antibody staining for cell surface PD-L1. The stained cells are then analyzed using a flow cytometer to quantify the percentage of PD-L1 positive cells and the mean fluorescence intensity (MFI), which corresponds to the density of PD-L1 on the cell surface. This allows for the evaluation of the inhibitor's effect on PD-L1 expression.
Materials and Reagents
The following table summarizes the necessary materials and reagents for this protocol.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) | Storage |
| Target Cell Line (e.g., MDA-MB-231) | ATCC | HTB-26 | -80°C / Liquid Nitrogen |
| This compound | InnoPep | IPP-1123 | -20°C |
| Anti-Human PD-L1 Antibody (PE conjugate) | BioLegend | 329706 | 4°C, Protect from light |
| Isotype Control Antibody (PE conjugate) | BioLegend | 400112 | 4°C, Protect from light |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide) | In-house preparation | - | 4°C |
| 7-AAD Viability Staining Solution | BioLegend | 420404 | 4°C, Protect from light |
| 12x75mm Polystyrene FACS Tubes | Falcon | 352058 | Room Temperature |
Experimental Protocol
This protocol is optimized for adherent cancer cell lines. Modifications may be necessary for suspension cells or primary tissues.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed the target cells (e.g., MDA-MB-231) in a 6-well plate at a density of 5 x 10^5 cells/well in complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Cell Adherence: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell adherence.
-
Inhibitor Preparation: Prepare a stock solution of "this compound" in sterile DMSO. Further dilute the inhibitor to the desired final concentrations in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of "this compound" or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Part 2: Cell Staining for Flow Cytometry
-
Cell Harvesting:
-
Aspirate the culture medium from each well.
-
Wash the cells once with 1 mL of PBS.
-
Add 500 µL of 0.25% Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold FACS buffer.
-
Repeat the wash step twice.
-
-
Cell Counting and Aliquoting:
-
Count the cells using a hemocytometer or an automated cell counter.
-
Aliquot 1 x 10^6 cells per FACS tube.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Centrifuge the aliquoted cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing an Fc block reagent (follow manufacturer's instructions).
-
Incubate for 10 minutes on ice.
-
-
Antibody Staining:
-
Without washing, add the fluorescently conjugated anti-human PD-L1 antibody or the corresponding isotype control to the appropriate tubes at the manufacturer's recommended concentration.
-
Vortex gently and incubate for 30 minutes on ice in the dark.
-
-
Final Washes:
-
Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Add 5 µL of 7-AAD Viability Staining Solution to each tube.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Sample Acquisition:
-
Acquire the samples on a flow cytometer immediately. If a delay is unavoidable, cells can be fixed in 1% paraformaldehyde for up to 24 hours and stored at 4°C in the dark.
-
Data Analysis
-
Gating Strategy:
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Gate on single cells using FSC-A vs. FSC-H to exclude doublets.
-
Gate on the 7-AAD negative population to analyze only live cells.
-
-
PD-L1 Expression Analysis:
-
Within the live, single-cell population, create a histogram of the fluorescence intensity for the PD-L1 antibody and the isotype control.
-
Set the gate for PD-L1 positivity based on the isotype control staining.
-
Quantify the percentage of PD-L1 positive cells and the Mean Fluorescence Intensity (MFI) for each sample.
-
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for this protocol.
Table 1: Cell Handling and Treatment
| Parameter | Value | Notes |
| Cell Seeding Density | 5 x 10^5 cells/well | For a 6-well plate |
| Treatment Volume | 2 mL/well | For a 6-well plate |
| Incubation Time | 24, 48, or 72 hours | Optimize based on inhibitor kinetics |
| Centrifugation Speed | 300 x g | For cell washing and pelleting |
| Centrifugation Time | 5 minutes | |
| Centrifugation Temperature | 4°C | To maintain cell viability |
Table 2: Flow Cytometry Staining
| Parameter | Value | Notes |
| Cells per Tube | 1 x 10^6 cells | |
| Antibody Incubation Volume | 100 µL | |
| Antibody Incubation Time | 30 minutes | |
| Antibody Incubation Temperature | On ice (4°C) | |
| Viability Stain Volume | 5 µL per 200 µL | |
| Viability Stain Incubation Time | 10 minutes | |
| Viability Stain Incubation Temp. | Room Temperature |
Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action of PD-L1 inhibitors.
Caption: PD-1/PD-L1 signaling and inhibitor action.
Experimental Workflow
The diagram below outlines the major steps of the experimental protocol.
Caption: Flow cytometry workflow for inhibitor-treated cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| High cell death | Inhibitor toxicity | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration. |
| Harsh cell handling | Handle cells gently, avoid vigorous vortexing, and keep cells on ice. | |
| Weak or no PD-L1 signal | Low PD-L1 expression on cell line | Use a positive control cell line known to express high levels of PD-L1. Consider stimulating cells with IFN-γ to upregulate PD-L1 expression. |
| Improper antibody titration | Titrate the anti-PD-L1 antibody to determine the optimal staining concentration. | |
| High background staining | Non-specific antibody binding | Include an Fc block step. Ensure adequate washing steps. Use an isotype control to set the gate for positivity. |
| Autofluorescence from the inhibitor | Run an unstained, inhibitor-treated control to assess autofluorescence. If significant, choose a fluorochrome for the PD-L1 antibody that is excited by a different laser and has an emission spectrum that does not overlap with the inhibitor's autofluorescence. | |
| High variability between replicates | Inconsistent cell numbers | Ensure accurate cell counting and aliquoting. |
| Inconsistent reagent addition | Use calibrated pipettes and be consistent with incubation times. |
Conclusion
This application note provides a comprehensive and detailed protocol for the flow cytometric analysis of cells treated with "this compound." By following these guidelines, researchers can obtain reliable and reproducible data on the effects of this inhibitor on PD-L1 expression. The provided tables and diagrams serve as quick references for the key quantitative parameters and workflows. Careful optimization of inhibitor concentration, treatment duration, and flow cytometer settings will ensure high-quality results for advancing cancer immunotherapy research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-L1 assessment in cytology samples predicts treatment response to checkpoint inhibitors in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in expression of PD-L1 on peripheral T cells in patients with melanoma and lung cancer treated with PD-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newsletter: From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline - FluoroFinder [fluorofinder.com]
- 7. Flow Cytometry Protocol | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Efficacy of Human PD-L1 Inhibitor II in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein frequently overexpressed on tumor cells, enabling them to evade the host immune system by binding to the PD-1 receptor on activated T cells, thus suppressing the anti-tumor immune response. The inhibition of the PD-1/PD-L1 axis has emerged as a cornerstone of cancer immunotherapy, with monoclonal antibodies targeting this pathway demonstrating significant clinical efficacy in a variety of malignancies.
Chemotherapy, a long-standing pillar of cancer treatment, can induce immunogenic cell death, leading to the release of tumor antigens and promoting an inflammatory tumor microenvironment. The combination of PD-L1 inhibition with conventional chemotherapy is a promising strategy to enhance anti-tumor immunity and improve therapeutic outcomes. In vitro studies have shown that this combination can lead to synergistic effects, including increased tumor cell killing and enhanced pro-inflammatory cytokine production.
These application notes provide detailed protocols for in vitro studies to evaluate the synergistic anti-tumor effects of a representative Human PD-L1 Inhibitor II in combination with a standard chemotherapeutic agent, doxorubicin. The protocols cover co-culture of cancer cells with immune cells, assessment of cell viability and apoptosis, and quantification of cytokine release.
Signaling Pathway of PD-L1 Inhibition
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells initiates a signaling cascade that suppresses T cell activity. This inhibitory signal is mediated through the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which dephosphorylates and inactivates key downstream signaling molecules in the T cell receptor (TCR) pathway, such as ZAP70 and PI3K. This ultimately leads to reduced T cell proliferation, cytokine production, and cytotoxic activity. This compound, by blocking the PD-L1/PD-1 interaction, prevents this inhibitory signaling, thereby restoring T cell-mediated anti-tumor immunity.
Experimental Protocols
The following protocols describe the in vitro evaluation of "this compound" in combination with doxorubicin using a co-culture system of human breast cancer cells (MDA-MB-231) and activated human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow
The overall experimental workflow involves the preparation of cancer and immune cells, co-culture with the therapeutic agents, and subsequent analysis of cell viability, apoptosis, and cytokine production.
Protocol 1: Co-culture of MDA-MB-231 Cells and Activated PBMCs
Objective: To establish an in vitro co-culture system to assess the impact of this compound and doxorubicin on tumor cell viability in the presence of immune cells.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
Human Interleukin-2 (IL-2)
-
Ficoll-Paque PLUS
-
This compound (representative antibody, e.g., Atezolizumab)
-
Doxorubicin
-
96-well flat-bottom plates
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
PBMC Isolation and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Activate PBMCs by culturing in RPMI-1640 medium containing PHA (5 µg/mL) and IL-2 (100 U/mL) for 72 hours.
-
-
Co-culture Setup:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and add activated PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10 µg/mL) and Doxorubicin (e.g., 0.01, 0.1, 1 µM).
-
Add the single agents or their combinations to the respective wells. Include a vehicle control group.
-
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a 5% CO2 incubator.
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To quantify the viability of MDA-MB-231 cells following treatment with this compound and doxorubicin in a co-culture system.
Materials:
-
Co-culture plate from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
MTT Addition: After the incubation period, carefully remove the PBMCs by gentle washing with PBS, leaving the adherent MDA-MB-231 cells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.
Protocol 3: Apoptosis Quantification (Annexin V/PI Staining)
Objective: To determine the percentage of apoptotic and necrotic MDA-MB-231 cells after treatment.
Materials:
-
Co-culture plate from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the incubation period, gently collect the PBMCs. Wash the wells with PBS and detach the adherent MDA-MB-231 cells using trypsin.
-
Staining:
-
Combine the collected PBMCs and MDA-MB-231 cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the MDA-MB-231 cell population based on forward and side scatter properties.
-
Data Analysis: Determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Protocol 4: Cytokine Release Assay (IFN-γ ELISA)
Objective: To measure the concentration of Interferon-gamma (IFN-γ) released by activated T cells in the co-culture supernatant.
Materials:
-
Co-culture supernatant from Protocol 1
-
Human IFN-γ ELISA Kit
-
Microplate reader
Procedure:
-
Supernatant Collection: After the incubation period, centrifuge the co-culture plate and carefully collect the supernatant from each well.
-
ELISA: Perform the IFN-γ ELISA according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-γ in each sample using a standard curve.
Data Presentation
The following tables present representative data from in vitro experiments evaluating the combination of this compound and doxorubicin.
Table 1: Effect of this compound and Doxorubicin on MDA-MB-231 Cell Viability in Co-culture with Activated PBMCs (MTT Assay)
| Treatment Group | Concentration | Mean Cell Viability (%) ± SD |
| Vehicle Control | - | 100 ± 5.2 |
| Doxorubicin | 0.1 µM | 75.3 ± 4.1 |
| This compound | 1 µg/mL | 88.9 ± 3.8 |
| Combination | 0.1 µM Doxo + 1 µg/mL PD-L1-I | 52.1 ± 6.5* |
*p < 0.05 compared to single-agent treatments.
Table 2: Induction of Apoptosis in MDA-MB-231 Cells by this compound and Doxorubicin in Co-culture (Annexin V/PI Staining)
| Treatment Group | Concentration | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |
| Vehicle Control | - | 5.2 ± 1.1 | 2.1 ± 0.5 |
| Doxorubicin | 0.1 µM | 15.8 ± 2.3 | 8.4 ± 1.5 |
| This compound | 1 µg/mL | 9.7 ± 1.9 | 4.3 ± 0.8 |
| Combination | 0.1 µM Doxo + 1 µg/mL PD-L1-I | 28.4 ± 3.5 | 15.2 ± 2.1 |
*p < 0.05 compared to single-agent treatments.
Table 3: IFN-γ Release from Activated PBMCs in Co-culture with MDA-MB-231 Cells (ELISA)
| Treatment Group | Concentration | IFN-γ Concentration (pg/mL) ± SD |
| Vehicle Control | - | 150 ± 25 |
| Doxorubicin | 0.1 µM | 210 ± 30 |
| This compound | 1 µg/mL | 350 ± 45 |
| Combination | 0.1 µM Doxo + 1 µg/mL PD-L1-I | 580 ± 60* |
*p < 0.05 compared to single-agent treatments.
Conclusion
The provided protocols and representative data illustrate a robust framework for the in vitro evaluation of this compound in combination with chemotherapy. The expected synergistic effects, including decreased tumor cell viability, increased apoptosis, and enhanced IFN-γ production, highlight the potential of this combination therapy to improve anti-tumor immune responses. These methodologies are essential for the pre-clinical assessment and development of novel cancer immunotherapies.
Application Notes and Protocols for Human PD-L1 Inhibitor II in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a luciferase reporter assay to determine the inhibitory activity of "Human PD-L1 inhibitor II" on the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.
Introduction
The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that suppresses T-cell activity, enabling cancer cells to evade the host immune system.[1][2] Small molecules and peptides that block this interaction can restore anti-tumor immunity and represent a promising class of cancer therapeutics.[1] "this compound" is a peptide-based molecule designed to inhibit the human PD-1/PD-L1 interaction.[3][4]
This document outlines a robust, cell-based luciferase reporter assay to quantify the potency of "this compound". The assay employs a co-culture system of two engineered cell lines: PD-1 expressing Jurkat T cells with a Nuclear Factor of Activated T-cells (NFAT) response element-driven luciferase reporter, and an antigen-presenting cell (APC) line expressing human PD-L1 and a T-cell receptor (TCR) activator. Inhibition of the PD-1/PD-L1 interaction by the inhibitor peptide relieves the suppression of TCR signaling, leading to NFAT-mediated expression of luciferase and a quantifiable luminescent signal.
Principle of the Assay
The luciferase reporter assay for PD-1/PD-L1 inhibition is based on the reconstitution of T-cell activation signaling. In the co-culture system, the TCR activator on the APCs stimulates the TCR on the Jurkat T cells. However, the simultaneous engagement of PD-1 on the Jurkat cells with PD-L1 on the APCs delivers an inhibitory signal that suppresses TCR-mediated activation of the NFAT pathway, resulting in low luciferase expression.
When an inhibitor such as "this compound" is introduced, it blocks the PD-1/PD-L1 interaction. This abrogation of the inhibitory signal allows for robust T-cell activation through the TCR, leading to the activation of the NFAT transcription factor. The activated NFAT then drives the expression of the luciferase reporter gene, producing a luminescent signal that is proportional to the inhibitory activity of the compound.
Signaling Pathway and Assay Principle
References
- 1. researchgate.net [researchgate.net]
- 2. The screening of compounds regulating PD‐L1 transcriptional activity in a cell functional high‐throughput manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring "Human PD-L1 Inhibitor II" Activity in PBMC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in maintaining immune homeostasis and preventing autoimmunity.[1][2] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[3][4] The interaction between PD-L1 on tumor cells and PD-1 on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[5]
Immune checkpoint inhibitors, which block the PD-1/PD-L1 interaction, have revolutionized cancer therapy by reactivating the patient's immune system to recognize and eliminate tumor cells.[2][3] "Human PD-L1 Inhibitor II" is a peptide-based molecule designed to bind to human PD-1, thereby preventing its interaction with PD-L1 and restoring T-cell activity.[6]
Peripheral Blood Mononuclear Cell (PBMC) assays are a vital in vitro tool for evaluating the efficacy of immune checkpoint inhibitors.[7][8] These assays utilize a mixed population of immune cells, including T cells, B cells, NK cells, and monocytes, providing a physiologically relevant model to study the complex cellular interactions of the immune system. By co-culturing PBMCs with tumor cells or stimulating them to mimic T-cell activation, researchers can quantify the ability of inhibitors like "this compound" to enhance T-cell effector functions, such as cytokine production and proliferation.[9][10]
This document provides detailed protocols for measuring the activity of "this compound" in PBMC-based assays, along with representative data presented in a clear, tabular format.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that suppresses T-cell activity. This is primarily mediated by the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[1][5] This leads to reduced T-cell proliferation, cytokine release, and cytotoxicity. PD-L1 inhibitors, such as "this compound," physically block this interaction, thereby preventing the inhibitory signaling and restoring the T cell's ability to mount an anti-tumor response.
Experimental Protocols
Protocol 1: PBMC and Tumor Cell Co-culture Assay for IFN-γ Release
This assay measures the ability of "this compound" to restore T-cell mediated IFN-γ production in the presence of PD-L1 expressing tumor cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PD-L1 positive tumor cell line (e.g., MDA-MB-231, A375)
-
"this compound"
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human IL-2
-
Anti-CD3 and Anti-CD28 antibodies
-
IFN-γ ELISA kit
-
96-well flat-bottom culture plates
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Tumor Cell Preparation: Culture the PD-L1 positive tumor cell line to ~80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in complete RPMI-1640 medium.
-
Assay Setup: a. Seed the tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight. b. The next day, carefully remove the medium and add freshly isolated PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 (2 x 10^5 PBMCs/well). c. Add anti-CD3/anti-CD28 antibodies to the co-culture at a sub-optimal concentration (e.g., 0.1 µg/mL) to provide baseline T-cell activation. d. Add "this compound" at various concentrations (e.g., a serial dilution from 100 µM to 0.1 nM). Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., a known anti-PD-L1 antibody). e. Add recombinant human IL-2 (e.g., 20 IU/mL) to all wells to support T-cell viability.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the inhibitor concentration and determine the EC50 value (the concentration of inhibitor that results in 50% of the maximal IFN-γ production).
Protocol 2: T-Cell Proliferation Assay
This assay assesses the effect of "this compound" on the proliferation of T cells that are suppressed by PD-L1.
Materials:
-
All materials from Protocol 1
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar cell proliferation dye
-
Flow cytometer
-
Anti-CD3 and Anti-CD8 antibodies for flow cytometry
Methodology:
-
PBMC Labeling: Label the isolated PBMCs with CFSE according to the manufacturer's protocol. This dye covalently binds to intracellular proteins and is diluted with each cell division, allowing for the tracking of proliferation.
-
Assay Setup: Set up the co-culture with tumor cells and PBMCs as described in Protocol 1 (steps 3a to 3e).
-
Incubation: Incubate the plate for 96-120 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells from each well. b. Stain the cells with fluorescently labeled anti-CD3 and anti-CD8 antibodies to identify cytotoxic T lymphocytes. c. Analyze the cells using a flow cytometer. Gate on the CD3+/CD8+ T-cell population and measure the CFSE fluorescence intensity.
-
Data Analysis: Proliferation is indicated by a decrease in CFSE fluorescence. Quantify the percentage of proliferated cells (cells that have undergone one or more divisions) in each condition. Plot the percentage of proliferated CD8+ T cells against the inhibitor concentration to determine the EC50 value.
Experimental Workflow
Data Presentation
The following tables present representative quantitative data for peptide-based PD-L1 inhibitors from published studies, which can be used as a reference for the expected outcomes when testing "this compound".
Table 1: Representative IC50 Values of Peptide-Based PD-1/PD-L1 Inhibitors in Biochemical Assays
| Peptide Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| CLP-2 | Protein-based ELISA | hPD-L1 | 6073 | [7] |
| Cyclic Peptide C7 | Protein-based ELISA | hPD-L1 | 180 | [7] |
| Cyclic Peptide C12 | Protein-based ELISA | hPD-L1 | 440 | [7] |
| BMSpep-57 | PD-1/PD-L1 Binding Assay | hPD-L1 | 7.68 | [11] |
Table 2: Representative EC50 Values of Peptide and Small Molecule PD-1/PD-L1 Inhibitors in Cell-Based Assays
| Inhibitor | Assay Type | Cell System | Readout | EC50 (nM) | Reference |
| L7N Peptide | NFAT Luciferase Reporter Assay | PD-1 Jurkat / PD-L1 aAPC | Luciferase | ~10,000 | [9] |
| MAX-10181 | PD-1/PD-L1 Blockade Assay | Jurkat-ECs / CHO-TCRAct/PD-L1 | IL-2 Production | >4000 | [1] |
| Compound A9 | T-Cell Co-culture Assay | Hep3B/OS-8/hPD-L1 & CD3+ T-cells | IFN-γ Release | Not stated | [12] |
| PPL-C Peptide | T-Cell Activation Assay | CD4+ T-cells stimulated with anti-CD3/CD28 | IFN-γ Release | Not stated | [3][8] |
Note: The activity of "this compound" should be determined empirically using the protocols described above. The values in the tables are for illustrative purposes only.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to effectively measure the biological activity of "this compound" in physiologically relevant PBMC-based assays. By quantifying the inhibitor's ability to restore T-cell cytokine production and proliferation, these methods enable the robust characterization of its therapeutic potential as an immune checkpoint inhibitor. The structured data presentation and clear experimental workflows are designed to facilitate experimental planning, execution, and data interpretation in the development of novel cancer immunotherapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PD-1 signaling modulates interferon-γ production by Gamma Delta (γδ) T-Cells in response to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 9. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Human PD-L1 inhibitor II" not showing activity in vitro
Welcome to the technical support center for Human PD-L1 Inhibitor II. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this peptide inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide designed to disrupt the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1] The peptide sequence is H-Phe-Asn-Trp-Asp-Tyr-Ser-Leu-Glu-Glu-Leu-Arg-Glu-Lys-Ala-Lys-Tyr-Lys-OH. It functions as a competitive inhibitor by binding to human PD-1, thereby blocking PD-L1 from engaging its receptor. This blockade reactivates T-cell immune responses against cancer cells that have exploited the PD-1/PD-L1 pathway to evade immune surveillance.
Q2: What is the primary application of this compound in research?
The primary application is in cancer immunotherapy research. It is used in in vitro studies to investigate the effects of blocking the PD-1/PD-L1 signaling pathway, which can lead to restored T-cell activation and anti-tumor immunity.
Q3: What are the physical and chemical properties of this compound?
| Property | Value |
| Sequence | FNWDYSLEELREKAKYK |
| Molecular Weight | 2219.6 g/mol |
| Purity | Typically ≥95% by HPLC |
| Appearance | Lyophilized white powder |
| Storage | Store at -20°C for long-term stability. |
Q4: My this compound is not showing any activity in my in vitro assay. What are the possible reasons?
There are several potential reasons for a lack of activity, which are addressed in detail in the Troubleshooting Guide below. Common causes include:
-
Peptide Handling and Storage: Improper storage, multiple freeze-thaw cycles, or incorrect reconstitution can degrade the peptide.
-
Assay Conditions: Suboptimal buffer pH, incorrect incubation times, or inappropriate assay temperature can affect peptide activity.
-
Reagent Quality: The quality and activity of recombinant PD-1 and PD-L1 proteins are critical.
-
Cell-Based Assay Issues: Low expression of PD-1 or PD-L1 on the cell lines used, or cell viability problems.
-
Peptide-Specific Issues: The peptide may have oxidized, aggregated, or may not be soluble in the assay buffer.
Troubleshooting Guide
Section 1: Issues with Peptide Inhibitor Preparation and Handling
Q1.1: How should I properly reconstitute and store the this compound peptide?
For optimal performance, follow these guidelines:
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in a small amount of sterile, high-purity water or an appropriate buffer (e.g., PBS) to create a concentrated stock solution. Sonication may aid in dissolving the peptide.
-
Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store peptides in solution for extended periods at 4°C.
Q1.2: Could the peptide have degraded?
Yes, peptide degradation is a common issue. The presence of Tryptophan (W) and Tyrosine (Y) residues in the sequence makes the peptide susceptible to oxidation.
-
Recommendation: Use freshly prepared solutions. If possible, prepare buffers with antioxidants like DTT or use deoxygenated water. To check for degradation, you can use analytical techniques like HPLC or Mass Spectrometry to verify the peptide's integrity and purity.
Q1.3: Is it possible the peptide is not soluble in my assay buffer?
Poor solubility can lead to a lower effective concentration and no observable activity.
-
Recommendation: The peptide has a net positive charge at neutral pH, suggesting it should be soluble in aqueous buffers. However, if you suspect solubility issues, try reconstituting in a small amount of a polar organic solvent like DMSO and then diluting with your aqueous assay buffer. Always check for precipitation after dilution.
Section 2: Problems with ELISA-Based Binding Assays
Q2.1: I am not observing any inhibition in my PD-1/PD-L1 binding ELISA. What should I check?
Here is a systematic troubleshooting approach:
-
Confirm Recombinant Protein Activity:
-
Test: Run a direct binding ELISA with just your recombinant PD-1 and PD-L1 to ensure they are binding to each other.
-
Solution: If there is no binding, one or both of your proteins may be inactive. Source new, quality-controlled recombinant proteins.[2]
-
-
Check Assay Buffer and Conditions:
-
Test: Ensure your assay buffer (e.g., PBS with a small amount of Tween-20 and a blocking agent like BSA) is at the correct pH (typically 7.2-7.4).
-
Solution: Optimize buffer components. Sometimes, the presence of detergents can disrupt peptide-protein interactions.
-
-
Validate Positive Control:
-
Test: Include a known inhibitor of the PD-1/PD-L1 interaction, such as an anti-PD-1 or anti-PD-L1 antibody, as a positive control.
-
Solution: If the positive control works, the issue is likely with your peptide. If the positive control also fails, the problem lies within your assay setup (proteins, buffers, or protocol).
-
-
Review Protocol Steps:
Experimental Protocol: PD-1/PD-L1 Binding Inhibition ELISA
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of 1 µg/mL recombinant human PD-L1 in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 2% BSA) for 1.5 hours at 37°C.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Add serial dilutions of this compound (e.g., from 100 µM to 0.1 nM) to the wells. Also, include a no-inhibitor control and a positive control (e.g., anti-PD-1 antibody).
-
PD-1 Binding: Immediately add 100 µL/well of biotinylated recombinant human PD-1 at a pre-determined optimal concentration. Incubate for 2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.
-
Read Absorbance: Measure the absorbance at 450 nm.
Section 3: Issues with Cell-Based Functional Assays
Q3.1: My cell-based reporter assay for T-cell activation is not showing any effect with the inhibitor. What could be wrong?
Cell-based assays have additional complexities. Consider the following:
-
Cell Line Validation:
-
Test: Confirm the expression levels of PD-1 on your effector cells (e.g., Jurkat T-cells) and PD-L1 on your target cells (e.g., a cancer cell line or engineered CHO cells) using flow cytometry.
-
Solution: If expression is low or absent, the inhibitory mechanism cannot be observed. Use cell lines with confirmed high expression or consider stimulating expression with cytokines like IFN-γ if applicable.[5]
-
-
Cell Viability:
-
Test: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure that the inhibitor peptide is not toxic to your cells at the concentrations used.
-
Solution: If the peptide is toxic, this can mask any specific inhibitory effects. Test lower, non-toxic concentrations.
-
-
Assay Window:
-
Test: Ensure you have a clear "inhibition window" in your assay. That is, co-culture of PD-1 effector cells and PD-L1 target cells should result in a significant decrease in the reporter signal (e.g., luciferase or cytokine production) compared to co-culture with PD-L1 negative cells.
-
Solution: If the basal inhibition is weak, the effect of an inhibitor will be difficult to detect. Optimize the ratio of effector to target cells and the initial stimulation signal.
-
Experimental Protocol: PD-1/PD-L1 Blockade Reporter-Gene Assay
This protocol is adapted from commercially available bioassays.[6][7]
-
Cell Preparation:
-
Use PD-1 Effector Cells (e.g., Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter).
-
Use PD-L1 Target Cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator).
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the diluted inhibitor to a 96-well white, flat-bottom assay plate.
-
-
Cell Co-culture:
-
Add PD-1 Effector Cells to all wells.
-
Add PD-L1 Target Cells to the wells containing the inhibitor and to the "no inhibition" control wells.
-
Include a "maximal activation" control with effector cells and target cells that do not express PD-L1.
-
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Luminescence Detection:
-
Equilibrate the plate and a luciferase detection reagent to room temperature.
-
Add the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibition" and "maximal activation" controls.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanism of action.
Caption: Workflow for an ELISA-based PD-1/PD-L1 binding inhibition assay.
References
- 1. dbaitalia.it [dbaitalia.it]
- 2. Recombinant human PD-L1 protein (Active) (ab280943) | Abcam [abcam.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 6. PD-1 PD-L1 Blockade Bioassay Protocol [promega.es]
- 7. promega.com [promega.com]
Troubleshooting "Human PD-L1 inhibitor II" solubility issues
Welcome to the technical support center for "Human PD-L1 inhibitor II." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this peptide inhibitor, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: "this compound" is a synthetic peptide designed to block the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1).[1][2] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[1][2] By inhibiting this pathway, the peptide helps to restore T-cell-mediated anti-tumor activity. The peptide has the sequence H-Phe-Asn-Trp-Asp-Tyr-Ser-Leu-Glu-Glu-Leu-Arg-Glu-Lys-Ala-Lys-Tyr-Lys-OH.[1][2]
Q2: How is the "this compound" supplied and how should it be stored?
A2: The inhibitor is supplied as a lyophilized (freeze-dried) powder.[1] For long-term storage, the lyophilized peptide should be kept at -20°C, where it can be stable for several years.[1][3]
Q3: What is the recommended solvent for reconstituting this peptide?
A3: The net charge of the peptide is neutral, and it contains several hydrophobic amino acids. Therefore, it is predicted to have low solubility in purely aqueous solutions. The recommended method is to first dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO), and then slowly dilute it with a sterile aqueous buffer (e.g., PBS, pH 7.2) to the desired final concentration.[3][4][5]
Q4: What concentration of DMSO is safe for my cell-based experiments?
A4: For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[4] It is always recommended to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[4]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving "this compound."
Problem: The lyophilized powder won't dissolve in my aqueous buffer (e.g., water or PBS).
-
Cause: As a neutral peptide with hydrophobic residues, "this compound" has limited solubility in aqueous solutions alone.
-
Solution: Follow the recommended two-step dissolution protocol. First, dissolve the peptide in a minimal volume of 100% DMSO. Once fully dissolved, slowly add your aqueous buffer to this DMSO stock solution while gently vortexing to reach your target concentration.[3][6]
Problem: After adding the aqueous buffer to the DMSO stock, the solution becomes cloudy or a precipitate forms.
-
Cause 1: The peptide has precipitated out of solution upon dilution. This can happen if the aqueous buffer is added too quickly or if the final concentration is above the peptide's solubility limit in that mixed solvent system.
-
Solution 1: Try preparing a more dilute final solution. Alternatively, when diluting the DMSO stock, add the aqueous buffer very slowly while gently mixing. Sonication in a water bath for a few minutes can also help to redissolve the precipitate.[3]
-
Cause 2: The buffer's pH is at or near the peptide's isoelectric point, where its net charge is zero and solubility is minimal.
-
Solution 2: While the calculated net charge is neutral, slight adjustments in pH can sometimes improve solubility. You can test the solubility of a small aliquot in buffers with slightly different pH values.
Problem: I need to avoid DMSO for my experiment. What are the alternatives?
-
Cause: Certain experimental systems are highly sensitive to organic solvents.
-
Solution: You can try other organic solvents like N,N-Dimethylformamide (DMF) or isopropanol to create the initial stock solution.[4][7] However, their compatibility and toxicity for your specific assay must be verified. Note that DMSO should not be used with peptides containing Cysteine or Methionine as it may cause oxidation; this is not a concern for "this compound" as it lacks these residues.[4][8]
Data and Protocols
Inhibitor Properties
| Property | Data | Reference |
| Product Name | This compound | [1][2] |
| Form | Lyophilized Powder | [1] |
| Molecular Weight | ~2219.6 g/mol | [1][2] |
| Peptide Sequence | H-Phe-Asn-Trp-Asp-Tyr-Ser-Leu-Glu-Glu-Leu-Arg-Glu-Lys-Ala-Lys-Tyr-Lys-OH | [1][2] |
| Calculated Net Charge | 0 (Neutral) | |
| Recommended Storage | -20°C (Lyophilized) | [1][2] |
Experimental Protocol: Reconstitution of "this compound" for Cell Culture Assays
This protocol describes how to prepare a 1 mM stock solution and a 10 µM working solution.
Materials:
-
Vial of lyophilized "this compound" (e.g., 1 mg)
-
Sterile, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, low-retention microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Equilibration: Remove the vial of lyophilized peptide from the -20°C freezer and allow it to sit at room temperature for 10-15 minutes before opening. This prevents moisture from condensing inside the vial.[6]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.[9]
-
Stock Solution Preparation (1 mM in DMSO):
-
Calculate the volume of DMSO needed. For 1 mg of peptide with a MW of 2219.6 g/mol :
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 2219.6 g/mol ) / 0.001 mol/L * 1,000,000 µL/L ≈ 450.5 µL
-
-
Under sterile conditions, carefully add 450.5 µL of 100% DMSO to the vial.
-
Gently vortex the vial until the peptide is completely dissolved. The solution should be clear. If needed, sonicate for 5-10 minutes in a water bath.[3]
-
-
Storage of Stock Solution: Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes. Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Perform a serial dilution. To minimize precipitation, it is best to first dilute the 1 mM DMSO stock in DMSO before the final dilution into your aqueous medium.[1]
-
However, for a 1:100 dilution, direct addition may be feasible. Slowly add 1 µL of the 1 mM stock solution to 99 µL of your pre-warmed cell culture medium. Pipette gently to mix.
-
The final DMSO concentration will be 1%. If this is too high, a two-step dilution is recommended. For example, dilute the 1 mM stock to 100 µM in DMSO first, then add 10 µL of this intermediate stock to 90 µL of medium for a final DMSO concentration of 0.1%.
-
-
Final Check: Ensure the final working solution is clear and free of any precipitate before adding it to your cells.
Visualizations
PD-1/PD-L1 Signaling Pathway
References
- 1. This compound - 1 mg [eurogentec.com]
- 2. innopep.com [innopep.com]
- 3. biocat.com [biocat.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. health-sector-reform.org [health-sector-reform.org]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
"Human PD-L1 inhibitor II" inconsistent results in functional assays
Welcome to the technical support center for Human PD-L1 Inhibitor II. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common questions related to the use of this inhibitor in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide-based molecule that functions by binding to human Programmed Death-1 (PD-1), a critical immune checkpoint receptor expressed on activated T cells.[1][2] By binding to PD-1, the inhibitor blocks the interaction between PD-1 and its ligand, Programmed Death-Ligand 1 (PD-L1), which is often overexpressed on cancer cells.[1][2][3] This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and attack tumor cells.[4][5]
Q2: In which functional assays can I use this compound?
A2: this compound is suitable for a variety of in vitro functional assays designed to assess the blockade of the PD-1/PD-L1 pathway. Common assays include:
-
T-Cell Activation/Co-culture Assays: Measuring the restoration of cytokine production (e.g., IL-2, IFN-γ) from T-cells when co-cultured with PD-L1-expressing tumor cells.[6]
-
Reporter Gene Assays: Utilizing engineered cell lines (e.g., Jurkat cells with an NFAT-luciferase reporter) that express PD-1, where the signal is induced upon blocking the PD-1/PD-L1 interaction.[7][8]
-
Mixed Lymphocyte Reaction (MLR) Assays: Assessing the proliferation and activation of T-cells in response to allogeneic stimulation in the presence of the inhibitor.
Q3: Why am I observing high variability or inconsistent results in my functional assays?
A3: Inconsistent results in functional assays with PD-1/PD-L1 inhibitors are a known challenge and can stem from multiple sources.[9][10] Key factors include the biological variability of primary cells, heterogeneity of PD-L1 expression on cancer cell lines, and technical variations in assay setup.[9][11] It is also important to consider the specific characteristics of the inhibitor, such as its peptide nature, which may influence its stability and activity in different assay conditions.
Troubleshooting Guide
Inconsistent T-Cell Activation (Cytokine Release Assays)
If you are experiencing inconsistent results in your T-cell activation assays, such as variable levels of IL-2 or IFN-γ secretion, consider the following troubleshooting steps.
Potential Causes and Solutions for Inconsistent T-Cell Activation
| Potential Cause | Recommended Solution | Expected Outcome |
| Variable PD-L1 Expression on Target Cells | Regularly verify PD-L1 expression on your cancer cell line using flow cytometry or IHC with a validated antibody.[9] Consider stimulating cells with IFN-γ to induce more consistent PD-L1 expression.[6] | Consistent and verifiable PD-L1 expression on target cells, leading to more reproducible T-cell suppression and subsequent rescue by the inhibitor. |
| Donor-to-Donor Variability in Primary T-Cells | Whenever possible, use T-cells from the same donor for a set of experiments. If using multiple donors, run appropriate controls for each and analyze the data separately.[7] | Reduced variability in baseline T-cell activation and response to the inhibitor, allowing for clearer interpretation of results. |
| Suboptimal Effector-to-Target (E:T) Ratio | Perform a titration experiment to determine the optimal E:T ratio for your specific cell lines. Start with a range of ratios (e.g., 1:1, 5:1, 10:1). | An E:T ratio that provides a sufficient window of T-cell suppression and a robust signal upon inhibitor treatment. |
| Inhibitor Instability or Degradation | Prepare fresh dilutions of the peptide inhibitor for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer. | Consistent inhibitor potency and more reliable dose-response curves. |
| Assay Timing and Kinetics | Optimize the co-incubation time. Cytokine production can vary depending on the kinetics of T-cell activation. Measure cytokine levels at multiple time points (e.g., 24, 48, 72 hours).[6] | Identification of the optimal time point for measuring maximal T-cell activation and inhibitor effect. |
Low Signal-to-Noise Ratio in Reporter Assays
For issues with reporter gene assays (e.g., NFAT-luciferase), where the signal induction is weak or the background is high, refer to the following guide.
Troubleshooting Low Signal in Reporter Assays
| Potential Cause | Recommended Solution | Expected Outcome |
| Low PD-1 Expression on Reporter Cells | Confirm PD-1 expression on your reporter cell line (e.g., Jurkat cells) via flow cytometry. | Ensures that the reporter cells can effectively engage with PD-L1 on target cells to generate an inhibitory signal. |
| Inefficient TCR Activation | Ensure that the T-cell receptor (TCR) is being adequately stimulated in your assay system. This is a prerequisite for PD-1-mediated inhibition.[7][8] | A robust baseline signal in the absence of PD-L1 engagement, providing a clear window for observing inhibition. |
| Cell Viability Issues | Check the viability of both effector and target cells before and after the assay using a method like Trypan Blue exclusion or a viability dye. | High cell viability ensures that the observed effects are due to the specific biological activity of the inhibitor and not cellular toxicity. |
| Reagent Quality | Use a luciferase assay reagent with high sensitivity and follow the manufacturer's protocol for optimal performance. | Increased signal intensity and a better signal-to-noise ratio. |
Experimental Protocols
General Protocol for a T-Cell/Cancer Cell Co-culture Assay
This protocol outlines a general workflow for assessing the functional activity of this compound by measuring cytokine release.
-
Cell Preparation:
-
Culture a PD-L1-positive cancer cell line (e.g., SK-OV-3, MDA-MB-231) to 70-80% confluency.
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor and purify CD3+ T-cells using magnetic bead separation.
-
Activate the T-cells with anti-CD3/CD28 beads for 48-72 hours.
-
-
Co-culture Setup:
-
Plate the cancer cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and add the activated T-cells at the desired E:T ratio.
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle control and a positive control (e.g., an anti-PD-1 antibody).
-
-
Incubation:
-
Co-culture the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ or IL-2 in the supernatant using an ELISA or a bead-based multiplex assay.
-
-
Data Analysis:
-
Plot the cytokine concentration against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Signaling Pathway of PD-1/PD-L1 Inhibition
References
- 1. innopep.com [innopep.com]
- 2. This compound - 1 mg [eurogentec.com]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intellicyt.com [intellicyt.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Refining PD-1/PD-L1 assessment for biomarker-guided immunotherapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges of PD-L1 testing in non-small cell lung cancer and beyond - Wang - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. Challenges of PD-L1 testing in non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of "Human PD-L1 inhibitor II" in solution
This technical support center provides guidance on the proper handling and storage of "Human PD-L1 inhibitor II" to prevent its degradation in solution. Following these recommendations will help ensure the integrity and activity of the inhibitor for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent for peptide-based and small molecule inhibitors.[1][2] this compound is a peptide-based molecule and should readily dissolve in DMSO.[3] For aqueous buffers, it is crucial to first prepare a concentrated stock in DMSO and then dilute it into the aqueous medium to prevent precipitation.[2]
Q2: What is the optimal storage temperature for the inhibitor once in solution?
A2: Stock solutions of the inhibitor should be stored at -20°C or -80°C.[1][4] For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended to maintain stability.[1]
Q3: How can I avoid degradation from repeated freeze-thaw cycles?
A3: It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1][4] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can significantly degrade the inhibitor over time.
Q4: Is this compound sensitive to light?
Q5: Can I store the inhibitor diluted in my aqueous experimental buffer?
A5: It is not recommended to store the inhibitor for extended periods in aqueous buffers, as peptides and other small molecules can be less stable in these solutions.[2] Prepare fresh dilutions in your aqueous buffer from the frozen DMSO stock solution on the day of the experiment.
Troubleshooting Guide
This guide addresses common issues encountered when using "this compound" in solution.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution in aqueous buffer. | The inhibitor is "crashing out" of the solution due to lower solubility in the aqueous medium. | - Make the initial serial dilutions in DMSO before the final dilution into the aqueous buffer.[2]- Ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.[2]- Gently vortex or sonicate the solution to aid dissolution.[4] |
| Loss of inhibitor activity in my assay. | The inhibitor may have degraded due to improper storage or handling. | - Review your storage conditions. Ensure stock solutions are stored at -20°C or -80°C and protected from light.[1][5]- Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]- Prepare fresh dilutions from the stock for each experiment.- If the powder was stored improperly before reconstitution, this could also affect activity.[6] |
| Inconsistent experimental results. | This could be due to inaccurate inhibitor concentration from partial degradation or precipitation. | - Centrifuge the vial of the lyophilized powder before initial reconstitution to ensure all the powder is at the bottom.[1]- Visually inspect your diluted solutions for any signs of precipitation before use.[4]- Always run a positive and negative control in your experiments to validate the inhibitor's activity. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized "this compound" to collect all the powder at the bottom of the vial.[1]
-
Reconstitution: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) vials. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Preparing Working Solutions
-
Thawing: Remove a single-use aliquot of the DMSO stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution: Prepare the final working solution by diluting the DMSO stock into your pre-warmed aqueous experimental buffer. It is recommended to perform serial dilutions in DMSO first if a very low final concentration is required.[2]
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Use: Use the freshly prepared working solution in your experiment immediately. Do not store working solutions in aqueous buffer.
Visual Guides
Caption: Workflow for preventing degradation of this compound.
Caption: Troubleshooting logic for inhibitor degradation issues.
References
"Human PD-L1 inhibitor II" cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the cytotoxicity of Human PD-L1 Inhibitor II, particularly at high concentrations, to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide: High Cytotoxicity
This guide addresses common issues encountered during in vitro experiments that may lead to unexpected cytotoxicity.
Q1: We are observing significant cytotoxicity at concentrations where the inhibitor is expected to be specific for PD-L1. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can interact with unintended cellular targets, leading to toxicity.[1][2][3] It is crucial to determine if the observed cytotoxicity is independent of PD-L1 expression. Consider using a PD-L1 negative cell line as a control to assess off-target toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle-only control in your experiments.
-
Compound Instability or Degradation: The inhibitor may be unstable in your culture medium, degrading into cytotoxic byproducts. Refer to the manufacturer's data sheet for stability information and proper storage conditions.[4]
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibitor or its off-target effects.
Q2: Our cytotoxicity results are inconsistent between experiments. How can we improve reproducibility?
A2: Inconsistent results in cell-based assays are a common challenge.[5] To improve reproducibility, consider the following:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.[5]
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number will affect the final readout of viability assays.
-
Assay Timing: Perform the assay at a consistent time point after inhibitor treatment.
-
Reagent Preparation: Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock solution to avoid degradation.
-
Plate Edge Effects: Avoid using the outer wells of microtiter plates, as they are more prone to evaporation, which can concentrate the inhibitor and affect cell growth.
Q3: We are seeing a high background signal in our colorimetric/fluorometric cytotoxicity assay. What can we do to reduce it?
A3: High background can obscure the true signal from your cells. Here are some troubleshooting tips:
-
Phenol Red Interference: If using a phenol red-containing medium with a colorimetric assay, the phenol red can contribute to the background absorbance. Consider using a phenol red-free medium for the assay.
-
Compound Interference: The inhibitor itself might absorb light or fluoresce at the same wavelength as your assay's readout, leading to a false signal. Run a control with the inhibitor in cell-free medium to check for this.
-
Insufficient Washing: In assays that require washing steps, ensure that washes are thorough to remove all unbound reagents.[6]
-
Contamination: Microbial contamination can lead to high background signals. Regularly check your cell cultures for any signs of contamination.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a peptide-based molecule designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[7] By disrupting this interaction, the inhibitor is intended to prevent the suppression of T-cell activity, thereby restoring the immune system's ability to recognize and attack cancer cells.[8][9]
Q2: Is this compound expected to be directly cytotoxic to cancer cells?
A2: PD-L1 inhibitors are not typically expected to be directly cytotoxic to cancer cells, as their primary mechanism is to modulate the immune response.[10] Any observed cytotoxicity, especially at high concentrations, is more likely due to off-target effects rather than the intended on-target PD-L1 inhibition.
Q3: At what concentrations might off-target cytotoxicity be observed?
A3: Off-target effects and associated cytotoxicity for small molecule inhibitors often become more pronounced at higher concentrations, typically in the micromolar (µM) range. For some less potent or less specific inhibitors, cytotoxicity can be observed at concentrations greater than 10 µM. It is essential to perform dose-response experiments to determine the therapeutic window of the inhibitor for your specific cell model.
Q4: How should I design an experiment to differentiate between on-target immune-mediated cell killing and off-target cytotoxicity?
A4: To distinguish between these two effects, you can design a co-culture experiment.
-
Culture your target cancer cells (that express PD-L1) with immune cells (e.g., activated T-cells).
-
Treat the co-culture with a range of concentrations of the this compound.
-
In parallel, treat the cancer cells alone with the same concentrations of the inhibitor.
-
Measure cytotoxicity in both sets of experiments. If you observe cytotoxicity only in the co-culture system, it is likely due to the intended immune-mediated mechanism. If you see cytotoxicity in the cancer cells alone, it points to off-target effects.
Experimental Protocols
Protocol: Assessing Cytotoxicity using an MTT Assay
This protocol outlines a standard procedure for determining cell viability after treatment with this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the appropriate wells.
-
Include vehicle-only controls (medium with the same concentration of solvent as the highest inhibitor concentration) and untreated controls (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Data Presentation
Table 1: Representative Cytotoxicity Data for this compound
The following table presents hypothetical data to illustrate a typical cytotoxicity profile. This data is for illustrative purposes only and is not derived from actual experimental results for this compound.
| Concentration (µM) | A375 Melanoma (% Viability) | MDA-MB-231 Breast Cancer (% Viability) | HEK293 Non-Cancer (% Viability) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 1 | 98% | 99% | 101% |
| 5 | 95% | 96% | 98% |
| 10 | 92% | 94% | 95% |
| 25 | 85% | 88% | 90% |
| 50 | 65% | 72% | 75% |
| 100 | 40% | 55% | 58% |
IC50 Values (Hypothetical):
-
A375: ~85 µM
-
MDA-MB-231: >100 µM
-
HEK293: >100 µM
Visualizations
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Caption: Experimental workflow for a cytotoxicity assay.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Preanalytical Performance of Soluble PD-1, PD-L1 and PD-L2 Assessed by Sensitive ELISAs in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. innopep.com [innopep.com]
- 8. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
Validation & Comparative
In Vitro Showdown: A Comparative Guide to Human PD-L1 Inhibitor II and Pembrolizumab
In the landscape of cancer immunotherapy, the blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis has emerged as a cornerstone of treatment for a multitude of malignancies.[1][2] This guide provides a detailed in vitro comparison of two distinct therapeutic modalities targeting this pathway: "Human PD-L1 Inhibitor II," a representative small molecule inhibitor that binds to PD-L1, and Pembrolizumab, a well-established humanized monoclonal antibody that targets PD-1.[3][4] This analysis is intended for researchers, scientists, and drug development professionals to delineate the functional differences and experimental considerations for these two classes of inhibitors.
Mechanism of Action: A Tale of Two Targets
This compound, as a small molecule, is designed to directly bind to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with the PD-1 receptor on T-cells.[5][6] In contrast, Pembrolizumab is a monoclonal antibody that binds directly to the PD-1 receptor on activated T-cells.[3][4] This binding physically obstructs the interaction of PD-1 with its ligands, PD-L1 and PD-L2, thus releasing the "brake" on the T-cell and restoring its anti-tumor activity.[3][4]
Quantitative In Vitro Performance
The following table summarizes the key in vitro performance metrics for this compound and Pembrolizumab, based on representative data for their respective classes.
| Parameter | This compound (Small Molecule) | Pembrolizumab (Monoclonal Antibody) |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Cell Death-1 (PD-1) |
| Binding Affinity (KD) | 12.64 ± 1.88 nM[1] | 29 pM[7] |
| PD-1/PD-L1 Blockade (IC50) | 96.7 nM[1] | 0.36 µg/mL (for PD-L1 binding)[8] |
| T-Cell Activation (IFN-γ release) | Dose-dependent increase in IFN-γ secretion[9] | Dose-dependent increase in IFN-γ secretion[10][11] |
| Mechanism | Induces PD-L1 dimerization and internalization | Blocks PD-1/PD-L1 and PD-1/PD-L2 interaction |
Signaling Pathway and Experimental Workflow
The distinct mechanisms of this compound and Pembrolizumab are depicted in the following signaling pathway diagram.
Caption: PD-1/PD-L1 signaling and inhibitor mechanisms.
The general workflow for in vitro comparison of these inhibitors is outlined below.
Caption: Experimental workflow for in vitro inhibitor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
1. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
-
Objective: To determine the equilibrium dissociation constant (KD) of the inhibitor to its target protein.
-
Method: Recombinant human PD-L1 or PD-1 protein is immobilized on a sensor chip. A series of concentrations of the inhibitor (this compound or Pembrolizumab) are flowed over the chip. The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the chip surface. The KD is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).[8]
2. PD-1/PD-L1 Blockade Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To measure the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction (IC50).
-
Method: Recombinant biotinylated human PD-L1 is incubated with europium-labeled streptavidin, and recombinant human PD-1 fused to an Fc domain is incubated with an anti-Fc antibody labeled with an acceptor fluorophore. In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. The inhibitor is titrated into the reaction, and the reduction in the FRET signal is measured. The IC50 value is calculated from the dose-response curve.
3. T-Cell Activation/Cytokine Release Assay (Mixed Lymphocyte Reaction - MLR)
-
Objective: To assess the ability of the inhibitor to restore T-cell effector function in a co-culture system.
-
Method: Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated. Monocyte-derived dendritic cells (DCs) from one donor are co-cultured with CD4+ T-cells from the other donor. This allogeneic reaction leads to T-cell activation, which is subsequently suppressed by the addition of recombinant PD-L1 or by using engineered PD-L1-expressing target cells. The test inhibitor (this compound or Pembrolizumab) is added to the co-culture. After a period of incubation (typically 3-5 days), the supernatant is collected, and the concentration of secreted cytokines, such as IFN-γ and IL-2, is quantified by ELISA. An increase in cytokine levels in the presence of the inhibitor indicates a restoration of T-cell function.[10][12]
4. T-Cell Mediated Tumor Cell Killing Assay
-
Objective: To directly measure the ability of the inhibitor to enhance the killing of tumor cells by T-cells.
-
Method: PD-L1-expressing tumor cells (e.g., certain non-small cell lung cancer cell lines) are seeded in a microplate.[11] Activated T-cells are then added to the tumor cells at a specific effector-to-target (E:T) ratio in the presence of varying concentrations of the inhibitor.[11] Tumor cell viability is monitored over time using live-cell imaging or a luminescence-based readout if the tumor cells are luciferase-labeled.[11] A decrease in tumor cell viability in the presence of the inhibitor and T-cells, compared to controls, indicates enhanced T-cell mediated cytotoxicity.[11]
Conclusion
This guide provides a comparative overview of the in vitro characteristics of a representative small molecule PD-L1 inhibitor, "this compound," and the PD-1 targeting antibody, Pembrolizumab. While both classes of drugs aim to reinvigorate the anti-tumor immune response by disrupting the PD-1/PD-L1 axis, they do so through distinct mechanisms of action and exhibit different in vitro binding and functional profiles. The provided experimental frameworks offer a basis for the continued evaluation and development of novel checkpoint inhibitors.
References
- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 5. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to PD-L1 Inhibition: Atezolizumab vs. Small-Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic monoclonal antibody atezolizumab and a representative small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). This analysis is supported by experimental data to delineate their respective mechanisms, efficacy, and methodologies for evaluation.
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein frequently exploited by tumor cells to evade immune surveillance. Inhibition of the PD-1/PD-L1 axis has emerged as a cornerstone of cancer immunotherapy. This guide compares two distinct therapeutic modalities targeting PD-L1: atezolizumab, a humanized monoclonal antibody, and a representative small-molecule inhibitor, reflecting the growing interest in non-biologic alternatives.
Mechanism of Action: Distinct Approaches to PD-L1 Blockade
Atezolizumab is a humanized IgG1 monoclonal antibody designed to bind to PD-L1, sterically hindering its interaction with the PD-1 receptor on T cells.[1][2][3] This blockade removes the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.[4][5]
In contrast, small-molecule inhibitors of PD-L1, such as those from the biphenyl class (e.g., BMS-202), employ a different mechanism. These molecules bind to a pocket on the surface of the PD-L1 protein, inducing its dimerization.[3][6] This dimerization prevents PD-L1 from binding to PD-1, and can also lead to the internalization and subsequent degradation of the PD-L1 protein.[7]
Comparative Efficacy: In Vitro and In Vivo Data
The efficacy of both atezolizumab and small-molecule PD-L1 inhibitors has been demonstrated in various preclinical models. The following tables summarize key quantitative data from representative studies.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor Class | Specific Molecule/Type | Assay Type | Target | IC50 | Binding Affinity (KD) | Citation |
| Monoclonal Antibody | Atezolizumab | Cell-based functional assay | Human PD-L1 | Not Reported | 0.43 nM | [8] |
| Small-Molecule | BMS-202 | HTRF-binding assay | Human PD-L1 | 1.8 nM | Not Reported | [3] |
| Small-Molecule | Anidulafungin | Bio-layer interferometry | Human PD-L1 | Not Reported | 76.9 μM | [9] |
| Peptide | CLP002 | ELISA-based blocking assay | Human PD-L1 | 1.43 μM | Not Reported | [10] |
Table 2: In Vivo Anti-Tumor Efficacy
| Inhibitor Class | Specific Molecule/Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Monoclonal Antibody | Atezolizumab | MC38 colorectal cancer | 10 mg/kg | 68% | [5] |
| Small-Molecule | CCX559 | MC38-hPD-L1 | Oral, daily | Dose-dependent TGI | [7] |
| Small-Molecule | BMS-202 | Humanized dKO NOG mice with SCC-3 tumors | Not specified | "Clear antitumor effect" | [6] |
| Peptide | PPL-C | CT26 colon cancer | Not specified | 78% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PD-L1 inhibitors.
PD-1/PD-L1 Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the interaction between PD-1 and PD-L1.
-
Coating: 96-well plates are coated with recombinant human PD-L1 protein (100 ng/well) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with 2% BSA for 1.5 hours at 37°C to prevent non-specific binding.
-
Inhibitor Incubation: Serial dilutions of the test inhibitor (e.g., peptide or small molecule) are added to the wells and incubated for 2 hours at 37°C.
-
PD-1 Addition: Biotinylated recombinant human PD-1 protein is added to the wells and incubated.
-
Detection: Streptavidin-HRP is added, followed by a substrate solution (e.g., TMB). The reaction is stopped, and the absorbance is read at 450 nm. The IC50 value is calculated from the dose-response curve.
Cell-Based T-Cell Activation Assay
This assay measures the functional consequence of PD-L1 blockade, which is the restoration of T-cell activity.
-
Cell Culture: Co-culture PD-L1-expressing tumor cells with PD-1-expressing Jurkat T cells (which contain an NFAT-luciferase reporter).
-
Inhibitor Treatment: Add varying concentrations of the PD-L1 inhibitor (atezolizumab or small molecule) to the co-culture.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which corresponds to NFAT activation and, therefore, T-cell activation. An increase in luciferase signal indicates effective PD-L1 inhibition.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human tumor cells (e.g., MDA-MB-231) are subcutaneously implanted into immunodeficient mice (e.g., NSG mice) reconstituted with human immune cells (humanized mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered with the vehicle control, atezolizumab (e.g., via intraperitoneal injection), or the small-molecule inhibitor (e.g., via oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and can be further analyzed for immune cell infiltration and biomarker expression.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed.
References
- 1. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 7. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]
- 8. PD-L1 Detection in Tumors Using [64Cu]Atezolizumab with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
A Comparative Guide to the In Vitro Efficacy of Small-Molecule Human PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of various small-molecule inhibitors targeting the human Programmed Death-Ligand 1 (PD-L1). The central focus is on BMS-202, a well-characterized inhibitor, presented here as a benchmark against other notable compounds. This document supplies supporting experimental data, detailed protocols for IC50 value determination, and visualizations of the relevant biological pathway and experimental workflows to aid in the selection and evaluation of PD-L1 inhibitors for research and development.
Introduction to PD-1/PD-L1 Inhibition
The interaction between Programmed Death-1 (PD-1), a receptor on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint pathway that cancer cells exploit to evade the host's immune system. By binding to PD-1, PD-L1 sends an inhibitory signal to the T-cell, suppressing its anti-tumor activity. The development of inhibitors that block this interaction has revolutionized cancer therapy, with monoclonal antibodies being the first class of approved drugs. Small-molecule inhibitors offer potential advantages, including oral bioavailability and different pharmacokinetic profiles.
This guide focuses on the 50% inhibitory concentration (IC50), a key metric for quantifying the in vitro potency of these inhibitors.
Comparative Analysis of PD-L1 Inhibitor IC50 Values
The following table summarizes the IC50 values for BMS-202 and a selection of other small-molecule and antibody-based PD-L1 inhibitors. The IC50 value represents the concentration of an inhibitor required to block 50% of the PD-1/PD-L1 interaction in vitro. Lower IC50 values are indicative of higher potency.
| Inhibitor | Type | IC50 Value (nM) | Assay Method |
| BMS-202 | Small Molecule | 18 | HTRF |
| BMS-1166 | Small Molecule | 1.4 | HTRF |
| BMS-1058 | Small Molecule | 0.48 | HTRF |
| BMS-103 | Small Molecule | 79.1 | Not Specified |
| BMS-142 | Small Molecule | 96.7 | Not Specified |
| INCB086550 | Small Molecule | 2.59 | HTRF |
| MAX-10181 | Small Molecule | 6.88 | HTRF |
| Evixapodlin | Small Molecule | 1.74 | HTRF |
| Atezolizumab | Monoclonal Antibody | 2.25 | HTRF |
| Durvalumab | Monoclonal Antibody | 0.1 (vs. PD-1), 0.04 (vs. CD80) | Not Specified |
| Pembrolizumab | Monoclonal Antibody | ~0.1-0.3 (vs. PD-L1) | Not Specified |
| Nivolumab | Monoclonal Antibody | Not directly specified for PD-L1 binding | Not Specified |
| Avelumab | Monoclonal Antibody | Not Specified | Not Specified |
| CA-170 | Small Molecule | Efficacy debated; some studies show no direct binding | HTRF, NMR |
PD-1/PD-L1 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of PD-L1 on a tumor cell to the PD-1 receptor on a T-cell, leading to T-cell exhaustion and immune evasion. Inhibition of this interaction by a PD-L1 inhibitor restores the T-cell's anti-tumor function.
Benchmarking a Novel Peptide Inhibitor Against a Clinically Proven Antibody for PD-L1 Blockade
For researchers and drug development professionals, the robust characterization of new therapeutic candidates is paramount. This guide provides a framework for benchmarking "Human PD-L1 Inhibitor II," a peptide-based molecule, against the well-established anti-PD-L1 monoclonal antibody, Atezolizumab. While specific quantitative data for "this compound" is not extensively published, this guide outlines the necessary experimental protocols to generate comparative data and offers key performance metrics for Atezolizumab as a benchmark.
Introduction to the Inhibitors
This compound is a synthetic peptide with the sequence FNWDYSLEELREKAKYK. It is designed to inhibit the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. By blocking this pathway, T-cell-mediated anti-tumor responses can be restored.
Atezolizumab (Tecentriq®) is a fully humanized IgG1 monoclonal antibody that targets PD-L1. It is an established therapeutic agent approved for the treatment of various cancers. Its mechanism of action involves binding to PD-L1 and preventing its interaction with both PD-1 and B7.1, thereby reactivating anti-tumor immunity[1][2][3]. Due to its well-characterized profile, Atezolizumab serves as an excellent benchmark for novel PD-L1 inhibitors.
Quantitative Performance Comparison
A direct comparison of binding affinity and inhibitory concentration is essential for evaluating the potential of a new inhibitor. The following table summarizes the publicly available data for Atezolizumab and provides a template for the data that should be generated for "this compound".
| Parameter | This compound | Atezolizumab (Benchmark) | Method |
| Binding Affinity (Kd) to human PD-L1 | Data not publicly available | ~0.43 nM[4] | Surface Plasmon Resonance (SPR) |
| IC50 (PD-1/PD-L1 Blockade) | Data not publicly available | ~3.9 nM[5] | Homogeneous Time-Resolved Fluorescence (HTRF) |
Experimental Protocols
To facilitate a direct comparison, detailed protocols for determining binding affinity and inhibitory activity are provided below.
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the binding kinetics and affinity (Kd) of an inhibitor to human PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1 protein
-
"this compound" and Atezolizumab
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant human PD-L1 onto the chip surface via amine coupling to a target density (e.g., ~4500-5500 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the inhibitor (e.g., "this compound" or Atezolizumab) in running buffer. A typical concentration range for antibodies would be in the low nanomolar range, while peptides may require a broader range.
-
Inject the different concentrations of the inhibitor over the immobilized PD-L1 surface and the reference cell at a constant flow rate.
-
Record the association and dissociation phases.
-
Regenerate the sensor chip surface between injections using a suitable regeneration solution (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Measurement of PD-1/PD-L1 Blockade using HTRF Assay
This protocol describes how to quantify the ability of an inhibitor to block the interaction between PD-1 and PD-L1.
Materials:
-
HTRF-compatible microplate reader
-
Low-volume 384-well white plates
-
Tagged recombinant human PD-1 (e.g., with a 6His tag)
-
Tagged recombinant human PD-L1 (e.g., with a Fc tag)
-
HTRF detection reagents (e.g., anti-6His-d2 and anti-Fc-Tb)
-
"this compound" and Atezolizumab
-
Assay buffer
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the inhibitors ("this compound" and Atezolizumab) in the assay buffer.
-
Dispense the inhibitor dilutions into the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Include controls for no inhibition (buffer only) and maximum inhibition.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Normalize the data to the controls.
-
Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
References
- 1. Product review on the Anti-PD-L1 antibody atezolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1/PD-L1 blockade therapy with atezolizumab: a new paradigm in the treatment of non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. Noninvasive Imaging of Immune Checkpoint Ligand PD-L1 in Tumors and Metastases for Guiding Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
The Synergistic Power of Dual Checkpoint Blockade: A Comparative Guide to PD-L1 Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Among these, inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) have shown significant clinical benefit. However, a substantial portion of patients do not respond to monotherapy, prompting investigations into combination strategies to enhance anti-tumor immunity. This guide provides a comparative overview of the synergistic effects observed when human PD-L1 inhibitors are combined with other immune checkpoint inhibitors, supported by preclinical and clinical data. We will focus on three prominent, clinically approved PD-L1 inhibitors: Atezolizumab, Durvalumab, and Avelumab, as representative examples.
Mechanisms of Synergy: A Multi-pronged Attack on Tumor Immune Evasion
The rationale behind combining PD-L1 inhibitors with other checkpoint inhibitors lies in targeting distinct, non-redundant pathways of T-cell suppression.[1][2] While PD-L1 blockade primarily restores the function of exhausted T-cells within the tumor microenvironment, other checkpoint inhibitors, such as those targeting CTLA-4, LAG-3, and TIM-3, act at different stages and on different aspects of the immune response.[2][3]
-
PD-L1 and CTLA-4 Blockade: This combination targets two critical phases of T-cell regulation. CTLA-4 inhibition primarily acts in the lymph nodes to promote the activation and proliferation of a broader repertoire of T-cells.[4] Subsequently, PD-L1 blockade within the tumor microenvironment reinvigorates the newly deployed T-cells that may have become suppressed upon encountering the tumor.[4] This dual approach leads to a more robust and durable anti-tumor response.[1][2][5]
-
PD-L1 and LAG-3 Blockade: Lymphocyte-activation gene 3 (LAG-3) is another inhibitory receptor co-expressed with PD-1 on exhausted T-cells.[6] Dual blockade of PD-L1 and LAG-3 has been shown to synergistically enhance T-cell function, leading to increased cytokine production (e.g., IFN-γ) and improved tumor control.[3][6][7] This suggests that these two pathways play non-redundant roles in maintaining T-cell exhaustion.[3]
-
PD-L1 and TIM-3 Blockade: T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is also co-expressed on dysfunctional T-cells in the tumor microenvironment.[8][9] Preclinical studies have demonstrated that combining anti-PD-L1 and anti-TIM-3 antibodies results in a significant reduction in tumor growth and, in some cases, complete tumor regression, an effect not seen with either monotherapy.[8]
Below is a diagram illustrating the synergistic mechanisms of dual checkpoint blockade.
Caption: Synergistic mechanisms of dual checkpoint blockade.
Comparative Efficacy Data
The following tables summarize key quantitative data from preclinical and clinical studies investigating the synergistic effects of PD-L1 inhibitors in combination with other checkpoint inhibitors.
Preclinical Data: In Vivo Tumor Models
| PD-L1 Inhibitor (Analog) | Combination Partner | Tumor Model | Key Finding | Citation |
| Anti-PD-L1 | Anti-CTLA-4 | CT26 Colon Carcinoma | 75% tumor regression with combination vs. 33% with anti-PD-L1 alone and 50% with anti-CTLA-4 alone. | [1] |
| Anti-PD-L1 | Anti-TIM-3 | CT26 Colon Carcinoma | Combination therapy led to a dramatic reduction in tumor growth, with 50% of mice showing complete tumor regression. | [8] |
| Anti-PD-L1 | Anti-LAG-3 | Multiple Tumor Models | Dual blockade cured most mice of established tumors that were resistant to single-agent therapy. | [6] |
Clinical Data: Objective Response Rates (ORR) and Progression-Free Survival (PFS)
| PD-L1 Inhibitor | Combination Partner | Cancer Type | ORR (Combination) | ORR (PD-L1 Monotherapy) | Median PFS (Combination) | Median PFS (PD-L1 Monotherapy) | Citation |
| Durvalumab | Tremelimumab (Anti-CTLA-4) | Non-Small Cell Lung Cancer (NSCLC) | 23% | 12.2% | 3.6 months | 2.3 months | [10] |
| Atezolizumab | Bevacizumab (Anti-VEGF) + Chemotherapy | NSCLC | 60% | Not Directly Compared | 8.3 months | Not Directly Compared | [11] |
| Avelumab | Axitinib (Anti-VEGF) | Renal Cell Carcinoma | 51.4% | Not Directly Compared | 13.8 months | Not Directly Compared | [12] |
| Durvalumab | Tremelimumab (Anti-CTLA-4) | Head and Neck Squamous Cell Carcinoma | 25% | 8.3% | 2.1 months | 1.9 months | [13] |
Note: Direct head-to-head comparisons of different PD-L1 inhibitor combinations are limited. The data presented is from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating the synergy of checkpoint inhibitor combinations.
In Vivo Murine Tumor Model
-
Cell Culture: Murine cancer cell lines (e.g., CT26 colon carcinoma, B16 melanoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Tumor Implantation: 6-8 week old female BALB/c or C57BL/6 mice are subcutaneously injected in the right flank with a suspension of 1x10^6 tumor cells in 100 µL of phosphate-buffered saline (PBS).
-
Treatment Administration: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. Antibodies (e.g., anti-PD-L1, anti-CTLA-4, or isotype control) are administered intraperitoneally at specified doses (e.g., 10 mg/kg) and schedules (e.g., twice weekly for 3 weeks).
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined maximum size or at the end of the study period. Tumors and spleens may be harvested for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, PD-1, LAG-3, TIM-3) to identify different T-cell subsets and checkpoint molecule expression.
-
Intracellular Staining (Optional): For cytokine analysis (e.g., IFN-γ, TNF-α), cells are stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining with intracellular cytokine antibodies.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is processed using appropriate software (e.g., FlowJo) to quantify the frequency and phenotype of different immune cell populations.
Below is a diagram illustrating a general experimental workflow for assessing the synergistic effects of dual checkpoint inhibitors.
Caption: General experimental workflow.
Conclusion
The combination of human PD-L1 inhibitors with other checkpoint inhibitors represents a powerful strategy to overcome resistance to monotherapy and enhance anti-tumor immunity. The synergistic effects observed in both preclinical and clinical studies are rooted in the targeting of multiple, non-redundant immunosuppressive pathways. As our understanding of the complex interplay of immune checkpoints continues to grow, further research into novel combinations and optimal treatment sequencing will be crucial in expanding the benefit of immunotherapy to a broader range of cancer patients.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and LAG-3 dual blockade: emerging mechanisms and potential therapeutic prospects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-PD-1 and Anti-CTLA-4 Therapies in Cancer: Mechanisms of Action, Efficacy, and Limitations [frontiersin.org]
- 5. Frontiers | Combination of PD-1/PD-L1 and CTLA-4 inhibitors in the treatment of cancer – a brief update [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Targeting Tim-3 in Cancer With Resistance to PD-1/PD-L1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-IO™ PD-L1 x TIM-3 Therapeutic Bispecific Antibody Program - Creative Biolabs [creative-biolabs.com]
- 10. Durvalumab in NSCLC: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prospect of combination therapy with immune checkpoint inhibitors and chemotherapy for squamous cell carcinoma of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avelumab: search for combinations of immune checkpoint inhibition with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Human PD-L1 Inhibitors: A Guide for Researchers
A comparative guide to the performance of representative small molecule and antibody-based human PD-L1 inhibitors, supported by experimental data. Please note that "Human PD-L1 inhibitor II" does not correspond to a specific, publicly documented inhibitor based on available literature. Therefore, this guide provides a comparative framework using data from well-characterized examples of PD-L1 inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of different classes of human PD-L1 inhibitors. The data presented is collated from various studies to provide a comprehensive overview of their performance in key experimental assays.
Data Summary
The following tables summarize the quantitative data for a representative small molecule inhibitor, BMS-202, and antibody-based inhibitors. This allows for a direct comparison of their biochemical and cellular activities.
Table 1: Binding Affinity of PD-L1 Inhibitors
| Inhibitor Class | Example Inhibitor | Target | Binding Affinity (KD) | Assay Method |
| Small Molecule | BMS-202 | Human PD-L1 | 3.20 x 10-7 M | Surface Plasmon Resonance (SPR)[1] |
| Antibody | Pembrolizumab | Human PD-1 | 28 pM | Not Specified[2] |
| Antibody | Nivolumab | Human PD-1 | 3 nM | Not Specified[2] |
Table 2: In Vitro Functional Activity of PD-L1 Inhibitors
| Inhibitor Class | Example Inhibitor | Cell Line(s) | IC50 | Assay Type |
| Small Molecule | BMS-202 | SCC-3 (PD-L1 positive) | 15 µM | Cell Proliferation Assay[3][4] |
| Small Molecule | BMS-202 | Anti-CD3 activated Jurkat | 10 µM | Cell Proliferation Assay[3][4] |
| Antibody | Anti-PD-L1/L2 Abs | LN-229 & PBMCs | - | Cytokine (IL-2, IFNγ) Secretion Assay[5] |
Table 3: In Vivo Efficacy of PD-L1 Inhibitors
| Inhibitor Class | Example Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition |
| Small Molecule | BMS-202 | Humanized MHC-dKO NOG mice with SCC-3 xenograft | 20 mg/kg | 41%[4] |
| Small Molecule | SCL-1 | Mouse syngeneic tumor models | Not Specified | Showed greater antitumor effect than anti-mouse PD-1 antibody in 11 of 12 tumor types[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility of results.
PD-1/PD-L1 Blockade Assay (Pair ELISA): [1]
-
A 96-well microplate is coated with human PD-L1 (200 ng/well) and incubated overnight at 4°C.
-
The plate is washed and then blocked for 1.5 hours at room temperature.
-
Test compounds (e.g., small molecule inhibitors) are added to the wells.
-
Biotinylated human PD-1 (200 ng/well) is then added, and the plate is incubated for 1 hour at room temperature.
-
Horseradish peroxidase-conjugated streptavidin is added and incubated for 1 hour at room temperature.
-
A substrate is added, and the signal is measured to determine the degree of PD-1/PD-L1 interaction inhibition.
Cell-Based Functional Assay (Cytokine Release): [5]
-
Human peripheral blood mononuclear cells (PBMCs) are co-cultured with a PD-L1 expressing cancer cell line (e.g., LN-229) in a 384-well plate.
-
Phytohemagglutinin (PHA) is added to stimulate T-cell activation.
-
The PD-L1 inhibitor (antibody or small molecule) is added at various concentrations.
-
After a 1-3 day incubation, the supernatant is collected.
-
The concentration of secreted cytokines, such as IL-2 and IFNγ, is measured using a bead-based immunoassay (e.g., MultiCyt QBeads) and analyzed by flow cytometry.
In Vivo Tumor Growth Inhibition Study: [3][4]
-
Humanized mice (e.g., MHC-double knockout NOG mice) are engrafted with human immune cells and a human cancer cell line expressing PD-L1 (e.g., SCC-3).
-
Once tumors are established, mice are treated with the PD-L1 inhibitor (e.g., BMS-202) or a vehicle control.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for immune cell infiltration.
Visualizations
PD-1/PD-L1 Signaling Pathway
References
- 1. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. intellicyt.com [intellicyt.com]
- 6. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "Human PD-L1 inhibitor II" and durvalumab
In the rapidly evolving landscape of cancer immunotherapy, the blockade of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway has emerged as a cornerstone of treatment for a multitude of malignancies. This guide provides a detailed head-to-head comparison of two distinct agents targeting this pathway: "Human PD-L1 Inhibitor II," a peptide-based inhibitor, and durvalumab (Imfinzi®), a clinically approved monoclonal antibody. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | Durvalumab (Imfinzi®) |
| Molecule Type | Peptide | Human IgG1 kappa Monoclonal Antibody |
| Target | Human Programmed Death-1 (PD-1) | Human Programmed Death-Ligand 1 (PD-L1) |
| Mechanism of Action | Binds to PD-1, sterically hindering the interaction between PD-1 and PD-L1. | Binds to PD-L1, preventing its interaction with both PD-1 and CD80. |
| Molecular Weight | 2219.6 Da | ~149 kDa |
| Binding Affinity (KD) | Data not publicly available | 0.667 nM (to human PD-L1)[1] |
| IC50 | Data not publicly available | 0.1 nM (for PD-1/PD-L1 blockade) 0.04 nM (for CD80/PD-L1 blockade) |
In-Depth Analysis
This compound: A Peptide-Based Approach
"this compound" is a synthetic peptide with the amino acid sequence FNWDYSLEELREKAKYK.[2] It is designed to function as a competitive inhibitor of the PD-1/PD-L1 interaction by binding directly to the PD-1 receptor.[2] This binding is thought to physically obstruct the binding of PD-L1, thereby preventing the downstream signaling that leads to T-cell suppression.
The primary advantage of peptide-based inhibitors lies in their smaller size, which can potentially lead to better tumor penetration. However, a significant challenge for this class of molecules is their typically lower binding affinity and shorter in vivo half-life compared to monoclonal antibodies.
Quantitative Performance Data:
As of the latest available information, specific quantitative data for the binding affinity (KD) and the half-maximal inhibitory concentration (IC50) of "this compound" are not publicly available. This lack of data prevents a direct quantitative comparison with durvalumab.
Durvalumab: A Clinically Validated Monoclonal Antibody
Durvalumab is a well-characterized human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody that has received regulatory approval for the treatment of various cancers, including certain types of lung and bladder cancer.[3] Unlike "this compound," durvalumab targets PD-L1. By binding to PD-L1, it effectively blocks its interaction with both the PD-1 receptor on T-cells and the CD80 receptor on antigen-presenting cells.[3] This dual blockade helps to restore anti-tumor T-cell activity.
Being a monoclonal antibody, durvalumab exhibits high binding affinity and specificity for its target, along with a prolonged half-life in circulation, allowing for less frequent dosing.
Quantitative Performance Data:
-
Binding Affinity (KD): Surface plasmon resonance (SPR) analysis has determined the equilibrium dissociation constant (KD) of durvalumab for human PD-L1 to be 0.667 nM.[1]
-
IC50: In vitro assays have shown that durvalumab blocks the interaction between PD-L1 and PD-1 with an IC50 of 0.1 nM and the interaction between PD-L1 and CD80 with an IC50 of 0.04 nM.
Signaling Pathways and Experimental Workflows
To understand the mechanisms and evaluation of these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize PD-1/PD-L1 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of an inhibitor to its target protein.
Methodology:
-
Immobilization: The ligand (e.g., recombinant human PD-L1 protein) is immobilized on a sensor chip surface.
-
Association: A solution containing the analyte (e.g., durvalumab or "this compound") at various concentrations is flowed over the sensor chip surface, allowing for the binding to the immobilized ligand. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
Dissociation: A buffer solution is flowed over the chip to wash away the analyte, and the dissociation of the analyte-ligand complex is monitored.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to calculate kon, koff, and KD (KD = koff/kon).
Cell-Based PD-1/PD-L1 Blockade Assay (NFAT Reporter Assay)
Objective: To measure the functional ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell activation in a cellular context.
Methodology:
-
Cell Lines: Two engineered cell lines are used:
-
PD-1 Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.
-
PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator on their surface.
-
-
Co-culture: The PD-1 effector cells and PD-L1 aAPC/CHO-K1 cells are co-cultured. In the absence of an inhibitor, the interaction between PD-1 and PD-L1 suppresses TCR signaling, resulting in low luciferase expression.
-
Inhibitor Treatment: The co-culture is treated with serial dilutions of the test inhibitor (e.g., durvalumab or "this compound").
-
Signal Detection: If the inhibitor successfully blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to TCR activation and subsequent expression of the luciferase reporter. The luminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence intensity is plotted against the inhibitor concentration to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) can be determined.
In Vivo Tumor Growth Inhibition Study in Humanized Mice
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism with a humanized immune system.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Implantation: A human tumor cell line expressing PD-L1 (e.g., MC38 with human PD-L1 knock-in) is implanted subcutaneously into the humanized mice.
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., durvalumab or "this compound") at a predetermined dose and schedule. The control group receives a vehicle or isotype control.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The general health and body weight of the mice are also monitored.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. At the end of the study, tumors and immune organs can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).
Conclusion
Durvalumab is a well-established, clinically approved monoclonal antibody with a proven mechanism of action and a wealth of supporting preclinical and clinical data. Its high affinity and specificity for PD-L1 translate into potent inhibition of the PD-1/PD-L1 pathway.
"this compound" represents an alternative, peptide-based approach to disrupting the same crucial immune checkpoint. While peptides offer potential advantages in terms of size and tumor penetration, the current lack of publicly available quantitative performance data for this specific peptide makes a direct, data-driven comparison with durvalumab challenging. Further studies are required to elucidate its binding kinetics, inhibitory potency, and in vivo efficacy to fully understand its therapeutic potential relative to established antibody-based therapies. For researchers in the field, the choice between these or similar agents will depend on the specific research question, the desired molecular characteristics, and the availability of robust performance data.
References
Safety Operating Guide
Prudent Disposal of Human PD-L1 Inhibitor II: A Guide to Laboratory Safety and Environmental Responsibility
For researchers and drug development professionals, the proper handling and disposal of potent bioactive compounds such as Human PD-L1 inhibitor II are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound," this guide provides essential procedural steps based on general best practices for hazardous chemical waste management in a laboratory setting and information from analogous PD-L1 inhibitors.[1][2][3][4] Researchers must always consult the specific SDS for any chemical they are using and adhere to their institution's and local authorities' waste disposal regulations.[1][2][5]
Core Safety and Disposal Data
The following table summarizes crucial safety and disposal information, drawing from data sheets of similar PD-L1 inhibitors and general chemical waste guidelines. This information should be confirmed with the specific SDS for the product in use.
| Parameter | Guideline | Source |
| Hazard Classification | May be classified as Acute Toxicity, Oral (Category 4) and/or hazardous to the aquatic environment.[4] | SDS for similar compounds |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[4] | General Laboratory Safety |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[4] | General Laboratory Safety |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[4] | General Laboratory Safety |
| Spill Response | Evacuate the area. Wear appropriate PPE. Collect spillage and dispose of it as hazardous waste. Prevent entry into drains and waterways.[4] | General Laboratory Safety |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] | Environmental Health & Safety |
Experimental Protocol for Disposal of Small Quantities
This protocol outlines a standard procedure for the disposal of small, research-quantity residues of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (clearly labeled)
-
Solvent for rinsing (e.g., ethanol, or as recommended by the specific SDS)
-
Wash bottle with the rinsing solvent
-
Secondary containment for the waste container
Procedure:
-
Preparation:
-
Ensure you are working in a well-ventilated area, such as a fume hood.
-
Don all required PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
-
Waste Collection:
-
Decontamination of Empty Containers:
-
For containers that held the inhibitor, triple rinse with a suitable solvent capable of dissolving the compound.[1][7]
-
The first rinseate is considered hazardous and must be collected in the hazardous waste container.[7]
-
Subsequent rinses, if local regulations permit, may be disposed of as regular chemical waste, but it is best practice to collect all rinsates as hazardous waste.
-
After triple rinsing, deface the original label on the container to prevent misuse.[1]
-
-
Final Disposal:
-
Securely cap the hazardous waste container.[3]
-
Store the sealed container in a designated satellite accumulation area within the laboratory, using secondary containment to prevent spills.[2][3]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Human PD-L1 inhibitor V|MSDS [dcchemicals.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. eaglebio.com [eaglebio.com]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling Human PD-L1 inhibitor II
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Effective Use
This document provides crucial safety and logistical information for the handling and disposal of Human PD-L1 Inhibitor II (CAS No. 2135542-85-5), a potent compound for research in cancer immunotherapy. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
This compound is a potent peptide-based molecule and should be handled with care.[1] Although a specific comprehensive safety data sheet (SDS) was not publicly available, the following recommendations are based on best practices for handling potent chemical compounds and information for similar molecules. All personnel must be trained on the potential hazards and safe handling procedures before working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Nitrile or butyl rubber, powder-free. Change outer glove immediately upon contamination. | Prevents skin absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from splashes of the compound in solution. |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant, with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator | Or higher, depending on the procedure and potential for aerosolization. | Minimizes the risk of inhaling the powdered compound. |
Engineering Controls
-
Chemical Fume Hood: All handling of the powdered form of the inhibitor (e.g., weighing, initial solubilization) must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Must be readily accessible in the laboratory where the inhibitor is handled.
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is critical for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, lab coats), weigh boats, and any other solid materials that have come into contact with the inhibitor should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the inhibitor, including unused stock solutions and experimental media, should be collected in a sealed, labeled hazardous waste container. As the inhibitor is often dissolved in Dimethyl Sulfoxide (DMSO), this waste should be treated as a hazardous organic solvent waste.[2][3] Do not dispose of down the drain.
-
Sharps: Needles, syringes, or any other sharps contaminated with the inhibitor must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (E&S) department for specific guidelines on hazardous waste disposal.
Experimental Protocol: In-Vitro PD-1/PD-L1 Blockade Assay
This protocol outlines a cell-based assay to evaluate the efficacy of this compound in blocking the interaction between PD-1 and PD-L1.[4][5][6][7]
Materials
-
This compound
-
PD-1 expressing effector cells (e.g., Jurkat T cells engineered to express human PD-1 and a reporter gene like luciferase under the control of an NFAT response element)
-
PD-L1 expressing target cells (e.g., CHO-K1 cells engineered to express human PD-L1)
-
Cell culture medium and supplements
-
DMSO (for stock solution preparation)
-
Assay plates (96-well, white, clear bottom)
-
Luciferase assay reagent
-
Luminometer
Procedure
-
Stock Solution Preparation:
-
In a chemical fume hood, carefully weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Culture:
-
Culture the PD-1 effector cells and PD-L1 target cells according to standard cell culture protocols.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
-
-
Assay Setup:
-
Harvest and count the PD-L1 target cells. Seed them into a 96-well assay plate at a predetermined density and incubate overnight to allow for cell adherence.
-
On the day of the assay, prepare serial dilutions of the this compound from the stock solution in cell culture medium.
-
Add the diluted inhibitor to the wells containing the PD-L1 target cells. Also include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Add the PD-1 effector cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the activation of the PD-1 effector cells, which is inhibited by the PD-1/PD-L1 interaction.
-
The addition of an effective PD-L1 inhibitor will block this interaction, leading to an increase in the luminescence signal.
-
Plot the luminescence signal against the inhibitor concentration and determine the EC50 value.
-
PD-1/PD-L1 Signaling Pathway
The programmed cell death protein 1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins.[8][9] Their interaction plays a crucial role in regulating T-cell activation and preventing autoimmune responses.[8] However, many cancer cells exploit this pathway to evade the immune system.[9]
By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the utmost confidence and care, fostering a safe and productive research environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 5. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
